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  • Product: L-Alanine, N-benzoyl-N-methyl-
  • CAS: 33099-01-3

Core Science & Biosynthesis

Foundational

The Architectural Role of N-Benzoyl-N-Methyl-L-Alanine in Advanced Materials and Peptidomimetics

Abstract N-benzoyl-N-methyl-L-alanine (CAS: 33099-01-3), a structurally restricted, N-capped amino acid derivative, has emerged as a critical building block in both pharmaceutical drug design and advanced carbon nanomate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract N-benzoyl-N-methyl-L-alanine (CAS: 33099-01-3), a structurally restricted, N-capped amino acid derivative, has emerged as a critical building block in both pharmaceutical drug design and advanced carbon nanomaterial functionalization. As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the physicochemical properties of this compound, the mechanistic rationale behind its reactivity, and field-proven protocols for its application. By understanding the causality behind its steric and electronic profile, researchers can leverage this molecule for the synthesis of mesoionic intermediates (Münchnones) and the development of proteolytically stable peptidomimetics.

Chemical Structure & Physicochemical Descriptors

At its core, N-benzoyl-N-methyl-L-alanine (BMA) is an engineered derivative of the canonical amino acid L-alanine. Two key modifications define its chemical behavior:

  • N-Methylation: The addition of a methyl group to the amide nitrogen eliminates a critical hydrogen-bond donor, significantly altering the molecule's hydration shell and increasing its lipophilicity. This modification also introduces severe steric bulk, restricting the ϕ and ψ dihedral angles of the backbone.

  • N-Benzoylation: The benzoyl cap not only serves as an orthogonal protecting group but also provides an electron-withdrawing aromatic ring. This π -system is mechanistically essential for stabilizing reactive intermediates during dehydration reactions.

To facilitate experimental design, the foundational physicochemical properties of BMA are summarized in Table 1.

Table 1: Quantitative Physicochemical Data of N-Benzoyl-N-Methyl-L-Alanine

DescriptorValueSource / Method
IUPAC Name (2S)-2-(N-methylbenzamido)propanoic acidComputed
CAS Registry Number 33099-01-3 [1]
Molecular Formula C11H13NO3 [1]
Molecular Weight 207.23 g/mol [1]
Monoisotopic Mass 207.089543 g/mol Computed
Topological Polar Surface Area 57.5 ŲComputed
H-Bond Donors / Acceptors 1 / 3Computed
Rotatable Bonds 3Computed
Mechanistic Pathways & Applications
2.1. Generation of Mesoionic Münchnones for Material Functionalization

One of the most sophisticated applications of BMA is its use as a precursor for Münchnones—mesoionic 1,3-oxazolium-5-olates. When BMA is subjected to a dehydrating agent like acetic anhydride, it undergoes cyclodehydration. The resulting Münchnone acts as a highly reactive 1,3-dipole. In the presence of a dipolarophile, such as the π -network of graphene flakes, it undergoes a[3+2] 1,3-dipolar cycloaddition. This reaction spontaneously extrudes carbon dioxide to yield pyrrole-functionalized graphene, a process thoroughly validated in recent nanomaterial literature [2].

G A N-benzoyl-N-methyl-L-alanine (Precursor) C Münchnone Intermediate (1,3-Dipole) A->C Dehydration (60°C) B Acetic Anhydride (Dehydrating Agent) B->C Activation E Pyrrole-Functionalized Graphene C->E 1,3-Dipolar Cycloaddition D Graphene Flakes (Dipolarophile) D->E Surface Reaction

Workflow of in situ Münchnone generation and 1,3-dipolar cycloaddition onto graphene surfaces.

2.2. Peptidomimetic Drug Design

In drug development, incorporating N-methylated amino acids like BMA is a strategic choice to overcome the poor pharmacokinetic profiles of native peptides. The causality is clear: proteases require the amide hydrogen to stabilize the transition state during peptide bond hydrolysis. By replacing this hydrogen with a methyl group, BMA effectively evades proteolytic cleavage. Furthermore, the steric clash induced by the N-methyl group forces the peptide backbone into specific conformations (e.g., polyproline type II helices or β -turns), which can be leveraged to increase target binding affinity.

G A N-Methylation of L-Alanine (Structural Modification) B Loss of Amide H-Bond Donor A->B C Steric Hindrance (Conformational Restriction) A->C D Increased Lipophilicity (Higher LogP) A->D E Membrane Permeability Enhancement B->E F Proteolytic Stability (Protease Evasion) C->F G Target Binding Affinity Modulation C->G D->E

Physicochemical and pharmacological effects of N-methylation in peptidomimetic drug design.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and prevent downstream failure.

Protocol A: Synthesis of Münchnone-Functionalized Graphene

This protocol adapts the methodologies established by [2] for the covalent functionalization of carbon nanomaterials.

  • Dispersion: Suspend 100 mg of pristine Graphite Flakes (GF) in 20 mL of anhydrous dimethylformamide (DMF). Sonicate for 30 minutes to ensure a homogeneous, unaggregated dispersion.

  • Reagent Introduction: Add 620 mg (6 mmol) of N-benzoyl-N-methyl-L-alanine and 507 μL (6 mmol) of acetic anhydride to the suspension.

    • Causality Check: The 1:1 molar ratio of BMA to acetic anhydride is strictly required to drive the dehydration equilibrium toward the Münchnone dipole without causing excessive acetylation of the solvent or impurities.

  • Cycloaddition: Stir the reaction mixture continuously at 60 °C for 4 hours.

  • Quenching & Filtration: Cool the mixture to room temperature (20–25 °C) and quench by diluting with 50 mL of Milli-Q water. Recover the functionalized graphene via vacuum filtration using a 0.1 µm Millipore membrane.

  • Purification & Self-Validation: Wash the retentate three times with absolute ethanol. During each wash cycle, sonicate the suspension for 10 minutes and separate via centrifugation (3500× g for 20 min).

    • Validation Check: Analyze the final ethanol supernatant via 1 H-NMR. The complete absence of the N-methyl singlet ( δ ~2.8-3.0 ppm) confirms the total removal of unreacted BMA and side products.

  • Characterization: Dry the purified functionalized graphene at 60 °C overnight. Perform Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. The distinct weight loss profile between 200–400 °C directly correlates to the thermal cleavage of the covalently bound pyrrole moieties, providing a quantitative metric of the functionalization degree.

Protocol B: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

Because BMA possesses a benzoyl-protected N-terminus, it acts as a definitive chain terminator in SPPS. Due to the steric hindrance of the N-methyl group, standard coupling reagents (e.g., HBTU) are insufficient.

  • Resin Preparation: Swell 0.1 mmol of the target peptide-resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 62.2 mg (0.3 mmol, 3 eq) of BMA and 110 mg (0.29 mmol, 2.9 eq) of HATU in minimal DMF. Add 104 μL (0.6 mmol, 6 eq) of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for exactly 3 minutes.

    • Causality Check: HATU generates a highly reactive HOAt ester, which is thermodynamically capable of overcoming the severe steric bulk of the N-methylated amino acid during nucleophilic attack.

  • Coupling: Transfer the activated BMA solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation (Micro-cleavage): Before proceeding to global cleavage, withdraw a few resin beads. Treat with 100 μL of TFA/TIPS/Water (95:2.5:2.5) for 30 minutes. Evaporate the TFA, dissolve the residue in acetonitrile/water, and analyze via LC-MS. The presence of the target mass without un-capped deletion sequences validates a successful coupling event.

  • Global Cleavage: Cleave the bulk peptide from the resin using the standard TFA cocktail for 2 hours, precipitate in cold diethyl ether, and lyophilize.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11344786, N-benzoyl-N-methyl-L-alanine." PubChem,[Link]. Accessed 29 March 2026.

  • Fazio, Enza, et al. "Shedding Light on the Chemistry and the Properties of Münchnone Functionalized Graphene." Nanomaterials (Basel, Switzerland), vol. 11, no. 7, 2021, p. 1629.[Link]. Accessed 29 March 2026.

Exploratory

L-Alanine, N-benzoyl-N-methyl- molecular weight and exact mass calculation

An In-depth Technical Guide to the Molecular Weight and Exact Mass Calculation of L-Alanine, N-benzoyl-N-methyl- Introduction For researchers, scientists, and professionals in drug development, a precise understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass Calculation of L-Alanine, N-benzoyl-N-methyl-

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's fundamental chemical properties is paramount. This guide provides a detailed examination of L-Alanine, N-benzoyl-N-methyl-, a derivative of the amino acid L-alanine. While not as commonly cataloged as some of its isomers, its chemical identity can be precisely determined from its nomenclature. This document will elucidate the methodologies for calculating its molecular weight and exact mass, two critical parameters in analytical chemistry, mass spectrometry, and formulation science.

The structure of L-Alanine, N-benzoyl-N-methyl- consists of an L-alanine backbone where the nitrogen atom of the amino group is substituted with both a benzoyl group (-COC₆H₅) and a methyl group (-CH₃). This leads to the chemical formula C₁₁H₁₃NO₃ . It is noteworthy that this formula is shared by its isomer, N-benzoyl-L-alanine methyl ester, a compound for which extensive data is available.[1] For the purposes of mass and weight calculations, the data derived for the formula C₁₁H₁₃NO₃ is applicable to both isomers.

Part 1: The Concept and Calculation of Molecular Weight

Theoretical Framework

Molecular weight, or more accurately, molar mass, represents the mass of one mole of a substance.[2] It is an average value derived from the atomic weights of the constituent elements, weighted by their natural isotopic abundance.[3] The atomic weights used for this calculation are the standard values provided by the International Union of Pure and Applied Chemistry (IUPAC). This value is crucial for stoichiometric calculations, preparation of solutions of known molarity, and overall chemical synthesis workflows.

Experimental Protocol: Molecular Weight Calculation

The calculation of the molecular weight of L-Alanine, N-benzoyl-N-methyl- (C₁₁H₁₃NO₃) is a summation of the atomic weights of each atom in the formula.

  • Identify Constituent Elements and Counts : From the chemical formula, we have:

    • Carbon (C): 11 atoms

    • Hydrogen (H): 13 atoms

    • Nitrogen (N): 1 atom

    • Oxygen (O): 3 atoms

  • Obtain Standard Atomic Weights : The standard atomic weights from the IUPAC periodic table are utilized.

    • C: ~12.011 u

    • H: ~1.008 u

    • N: ~14.007 u

    • O: ~15.999 u

  • Calculate the Summation : The molecular weight (MW) is the sum of the products of the atom count and the atomic weight for each element.

    • MW = (11 × 12.011) + (13 × 1.008) + (1 × 14.007) + (3 × 15.999)

    • MW = 132.121 + 13.104 + 14.007 + 47.997

    • MW = 207.229 g/mol

This calculated value is consistent with the molecular weight listed for its isomer, N-benzoyl-L-alanine methyl ester.[1]

Part 2: The Concept and Calculation of Exact Mass

Theoretical Framework

In contrast to molecular weight, the exact mass (also known as monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[4][5] This value is of critical importance in high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by very small mass-to-charge ratios. The exact mass is what is experimentally observed for a single, unfragmented molecule in a mass spectrometer, free from the averaging effects of isotopic distribution.[5]

Experimental Protocol: Exact Mass Calculation

The calculation of the exact mass of L-Alanine, N-benzoyl-N-methyl- (C₁₁H₁₃NO₃) requires the masses of the principal isotopes of each element.

  • Identify Constituent Elements and Counts : The counts remain the same: C=11, H=13, N=1, O=3.

  • Obtain Principal Isotope Masses : The masses of the most abundant stable isotopes are used.

    • ¹²C: 12.000000 u

    • ¹H: 1.007825 u

    • ¹⁴N: 14.003074 u

    • ¹⁶O: 15.994915 u

  • Calculate the Summation : The exact mass is the sum of the products of the atom count and the isotopic mass for each element.[4]

    • Exact Mass = (11 × 12.000000) + (13 × 1.007825) + (1 × 14.003074) + (3 × 15.994915)

    • Exact Mass = 132.000000 + 13.101725 + 14.003074 + 47.984745

    • Exact Mass = 207.089544 Da

This value represents the theoretical mass of a single molecule containing only the most common isotopes and is the value that would be targeted in HRMS analysis for compound identification.

Part 3: Data Summary and Visualization

Data Presentation

The calculated values for L-Alanine, N-benzoyl-N-methyl- are summarized below for clarity and direct comparison.

ParameterValueUnitBasis of Calculation
Chemical Formula C₁₁H₁₃NO₃-Nomenclature Analysis
Molecular Weight 207.229 g/mol IUPAC Standard Atomic Weights
Exact Mass 207.089544DaMost Abundant Isotope Masses
Visualization of Core Concepts

The logical flow from molecular formula to the distinct values of molecular weight and exact mass is rooted in the concept of isotopes. The following diagram illustrates this relationship.

G cluster_0 Fundamental Properties cluster_1 Calculation Pathways cluster_2 Resulting Parameters A L-Alanine, N-benzoyl-N-methyl- B Chemical Formula C₁₁H₁₃NO₃ A->B Determines C Standard Atomic Weights (Isotopic Average) B->C D Most Abundant Isotope Masses (Monoisotopic) B->D E Molecular Weight (Molar Mass) ~207.23 g/mol C->E Leads to F Exact Mass (Monoisotopic Mass) ~207.090 Da D->F Leads to

Caption: Calculation pathways for Molecular Weight and Exact Mass.

The molecular structure of L-Alanine, N-benzoyl-N-methyl- is visualized below, highlighting the key functional groups.

Caption: Molecular structure of L-Alanine, N-benzoyl-N-methyl-.

Conclusion

The precise determination of molecular weight and exact mass is a foundational activity in chemical and pharmaceutical sciences. For L-Alanine, N-benzoyl-N-methyl-, with a chemical formula of C₁₁H₁₃NO₃, the molecular weight is calculated to be 207.229 g/mol , a value essential for macroscopic laboratory work. The exact mass is calculated as 207.089544 Da , a parameter indispensable for accurate molecular identification via high-resolution mass spectrometry. Understanding the distinction and proper application of these two values ensures experimental accuracy and supports the rigorous demands of research and drug development.

References

  • University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility. [Link]

  • PubChem. N-Benzyl-N-methyl-L-alanine methyl ester | C12H17NO2 | CID 11138282. [Link]

  • ATDBio. Nucleic Acids Book - Molecular weight and mass. [Link]

  • PubChem. N-benzoyl-L-alanine | C10H11NO3 | CID 709778. [Link]

  • The ISIC- EPFL mstoolbox. Molecular mass calculator. [Link]

  • ResearchGate. Molecular weight or exact mass in LC-MS ?. [Link]

  • National Institute of Standards and Technology (NIST). N-Benzoyl-dl-alanine. [Link]

  • CAS Common Chemistry. L-Alanine, N-benzoyl-, methyl ester. [Link]

Sources

Foundational

An In-depth Technical Guide to N-Acylated Alanine Derivatives: Focus on the Elusive L-Alanine, N-benzoyl-N-methyl-

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide addresses the chemical identity, safety, and synthesis of L-Alanine, N-benzoyl-N-methyl-. Initial comprehensive search...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical identity, safety, and synthesis of L-Alanine, N-benzoyl-N-methyl-. Initial comprehensive searches for a compound with this specific name and corresponding CAS Registry Number have not yielded a commercially available substance with readily accessible safety and materials data. This suggests that L-Alanine, N-benzoyl-N-methyl- is likely a novel or infrequently synthesized molecule.

This guide, therefore, serves a dual purpose. Firstly, it clarifies the likely structure and nomenclature of the target compound. Secondly, it provides a robust technical overview of closely related and well-characterized analogs, namely N-benzoyl-L-alanine and N-methyl-L-alanine . By understanding the synthesis, properties, and safety considerations of these precursors, researchers can establish a foundational understanding for the potential synthesis and handling of L-Alanine, N-benzoyl-N-methyl-.

Defining the Target: L-Alanine, N-benzoyl-N-methyl-

Based on standard chemical nomenclature, the name "L-Alanine, N-benzoyl-N-methyl-" describes an L-alanine derivative where the nitrogen atom of the amino group is substituted with both a benzoyl group (-C(=O)C₆H₅) and a methyl group (-CH₃).

Proposed Structure:

Caption: Proposed structure of L-Alanine, N-benzoyl-N-methyl-.

To date, a specific CAS Registry Number for this compound has not been identified in publicly available databases.

Closely Related Analogs: A Foundation for Understanding

To inform the potential properties and synthesis of our target molecule, we will examine two key, well-documented precursors.

N-benzoyl-L-alanine

This compound results from the acylation of the L-alanine amino group with a benzoyl group.

PropertyValueReference
CAS Registry Number 2198-64-3[1][2]
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [2]
Appearance Solid[1][2]
Synonyms (S)-2-Benzamidopropanoic acid, Methylhippuric acid[1][2]

Material Safety Data Summary (N-benzoyl-L-alanine):

  • Hazards: May cause skin, eye, and respiratory tract irritation.[2]

  • First Aid: In case of contact, flush eyes or skin with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.

N-methyl-L-alanine

N-methylation of L-alanine significantly alters its properties, particularly its incorporation into peptides, where it can enhance metabolic stability and membrane permeability. It is commonly handled with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.

PropertyValue (for Boc-N-methyl-L-alanine)Reference
CAS Registry Number 16948-16-6[3]
Molecular Formula C₉H₁₇NO₄[3]
Molecular Weight 203.24 g/mol [3]
Synonyms Boc-N-Me-Ala-OH[3]

Material Safety Data Considerations (General for N-alkylated amino acids):

Proposed Synthetic Pathways for L-Alanine, N-benzoyl-N-methyl-

The synthesis of the target compound can be logically approached via two primary routes, leveraging the chemistry of the aforementioned analogs.

Pathway A: N-methylation of N-benzoyl-L-alanine

This pathway involves the initial synthesis of N-benzoyl-L-alanine, followed by methylation of the amide nitrogen.

cluster_0 Step 1: Benzoylation cluster_1 Step 2: N-Methylation L-Alanine L-Alanine N-benzoyl-L-alanine N-benzoyl-L-alanine L-Alanine->N-benzoyl-L-alanine Benzoyl Chloride, NaOH N-benzoyl-L-alanine_2 N-benzoyl-L-alanine Target_Compound L-Alanine, N-benzoyl-N-methyl- N-benzoyl-L-alanine_2->Target_Compound Methylating Agent (e.g., CH₃I), Base (e.g., NaH)

Caption: Synthetic Pathway A for L-Alanine, N-benzoyl-N-methyl-.

Experimental Protocol Outline (Pathway A):

  • Synthesis of N-benzoyl-L-alanine:

    • Dissolve L-alanine in an aqueous solution of sodium hydroxide, cooled in an ice bath.

    • Add benzoyl chloride and additional sodium hydroxide solution portion-wise, maintaining an alkaline pH and low temperature.[4]

    • After the reaction is complete, acidify the solution with hydrochloric acid to precipitate N-benzoyl-L-alanine.[4]

    • Filter and dry the solid product.

  • N-methylation of N-benzoyl-L-alanine:

    • Caution: This step should be performed under an inert atmosphere (e.g., argon or nitrogen) by trained personnel, as strong bases and reactive alkylating agents are used.

    • Suspend N-benzoyl-L-alanine in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the amide nitrogen.

    • Introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to proceed.

    • Quench the reaction carefully with water and purify the product, likely via extraction and chromatography.

Pathway B: N-benzoylation of N-methyl-L-alanine

This alternative pathway begins with the synthesis of N-methyl-L-alanine, which is then benzoylated.

cluster_0 Step 1: N-Methylation (via protected intermediate) cluster_1 Step 2: Benzoylation L-Alanine L-Alanine Protected_N-methyl-L-alanine Protected N-methyl-L-alanine L-Alanine->Protected_N-methyl-L-alanine Protection, then Methylation N-methyl-L-alanine N-methyl-L-alanine Protected_N-methyl-L-alanine->N-methyl-L-alanine Deprotection N-methyl-L-alanine_2 N-methyl-L-alanine Target_Compound L-Alanine, N-benzoyl-N-methyl- N-methyl-L-alanine_2->Target_Compound Benzoyl Chloride, Base

Caption: Synthetic Pathway B for L-Alanine, N-benzoyl-N-methyl-.

Experimental Protocol Outline (Pathway B):

  • Synthesis of N-methyl-L-alanine:

    • The direct methylation of L-alanine can be challenging due to over-methylation and side reactions. A common strategy involves the protection of the amino group (e.g., with a benzyloxycarbonyl group), followed by methylation and deprotection.

    • A reductive amination approach is also feasible, reacting a pyruvate precursor with methylamine in the presence of a reducing agent.

  • N-benzoylation of N-methyl-L-alanine:

    • This step is analogous to the Schotten-Baumann reaction.

    • Dissolve N-methyl-L-alanine in an aqueous basic solution.

    • Add benzoyl chloride with vigorous stirring and cooling, maintaining an alkaline pH.

    • Upon completion, acidify the reaction mixture to precipitate the final product.

    • Purify via filtration and potentially recrystallization or chromatography.

Potential Applications and Research Context

The incorporation of both N-benzoyl and N-methyl groups onto an L-alanine scaffold could be of interest in several areas of drug discovery and chemical biology:

  • Peptidomimetics: N-methylation is a known strategy to increase the metabolic stability of peptides and improve their pharmacokinetic properties. The benzoyl group would add a significant lipophilic and aromatic moiety, which could influence receptor binding and membrane permeability.

  • Enzyme Inhibition: The structure could serve as a scaffold for developing inhibitors of proteases or other enzymes that recognize amino acid substrates.

  • Chiral Auxiliaries: As a chiral, non-proteinogenic amino acid derivative, it could potentially be explored as a chiral auxiliary in asymmetric synthesis.

Conclusion and Recommendations for Researchers

While "L-Alanine, N-benzoyl-N-methyl-" does not appear to be a standard, cataloged chemical, its synthesis is feasible through established organic chemistry methodologies. Researchers intending to work with this compound should:

  • Synthesize and Characterize: Follow a synthetic route, such as those proposed, and thoroughly characterize the final product using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.

  • Perform a Risk Assessment: In the absence of a formal safety data sheet, treat the compound as potentially hazardous. A thorough risk assessment should be conducted before handling, and appropriate engineering controls (fume hood) and personal protective equipment should be utilized.

  • Consult Precursor Safety Data: Use the material safety data for N-benzoyl-L-alanine and other reagents as a baseline for handling precautions.

This guide provides the foundational knowledge for researchers to approach the synthesis and study of L-Alanine, N-benzoyl-N-methyl- in a safe and scientifically rigorous manner.

References

  • Cole-Parmer. Material Safety Data Sheet - N-Benzoyl-L-Alanine Methyl Ester, 99+%. Available at: [Link] (Note: A generic URL is provided as the original may be session-specific)

  • PrepChem.com. Synthesis of N-benzoyl L-alanine. Available at: [Link]

  • Haz-Map. N-Benzoylalanine. Available at: [Link] (Note: A generic URL is provided as the original may be session-specific)

  • PubChem. N-benzoyl-L-alanine (CID 709778). National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. Benzyl-N-methyl-L-alanine — Chemical Substance Information. Available at: [Link]

Sources

Exploratory

Discovery, Synthesis, and Application Pathways of N-Benzoyl-N-Methyl-L-Alanine: A Technical Guide

Executive Summary N-benzoyl-N-methyl-L-alanine (NBMA) is a synthetically critical protected amino acid derivative. While it functions as a specialized building block in peptide synthesis, its most profound utility in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzoyl-N-methyl-L-alanine (NBMA) is a synthetically critical protected amino acid derivative. While it functions as a specialized building block in peptide synthesis, its most profound utility in modern organic and materials chemistry lies in its role as a direct precursor to mesoionic dipoles known as Münchnones (1,3-oxazolium-5-olates)[1]. This whitepaper provides a comprehensive, mechanistic breakdown of the de novo synthesis of NBMA and its subsequent activation pathways, specifically highlighting its utility in 1,3-dipolar cycloadditions for the functionalization of carbon nanomaterials[2].

Chemical Identity and Baseline Properties

NBMA, formally identified as (2S)-2-(N-methylbenzamido)propanoic acid, possesses the chemical formula C11H13NO3[3]. The presence of both an N-methyl group and an N-benzoyl protecting group significantly alters the steric and electronic environment of the alanine core, priming the molecule for rapid cyclodehydration under specific conditions[4].

Quantitative Data Summary
ParameterValue / DescriptionRationale / Causality
IUPAC Name (2S)-2-(N-methylbenzamido)propanoic acidStandard nomenclature reflecting the benzoylated secondary amine[3].
Chemical Formula C11H13NO3Confirmed via mass spectrometry and elemental analysis[3].
Benzoylation pH 9.0 - 10.0Prevents amine protonation; minimizes acyl chloride hydrolysis.
Cyclodehydration Temp 60 °COptimal thermal activation for Münchnone formation without causing thermal degradation of the dipole[1].
Cycloaddition Solvents Toluene or DMFEnsures homogeneous dispersion of macroscopic dipolarophiles (e.g., graphite flakes) during functionalization[1].

De Novo Synthesis: The Schotten-Baumann Pathway

The primary synthetic route to NBMA relies on the selective N-benzoylation of N-methyl-L-alanine using benzoyl chloride. Because the secondary amine is sterically hindered and benzoyl chloride is highly reactive toward water, the reaction must be strictly controlled using modified Schotten-Baumann conditions.

Mechanistic Causality

The reaction operates in an aqueous basic medium. The causality of maintaining a strict pH range (9.0–10.0) is twofold:

  • Nucleophile Preservation: If the pH drops below 8.0, the secondary amine of N-methyl-L-alanine becomes protonated ( NH2+​CH3​ ), rendering it non-nucleophilic and halting the reaction.

  • Electrophile Protection: If the pH exceeds 12.0, hydroxide ions outcompete the amine, leading to the rapid and irreversible hydrolysis of benzoyl chloride into benzoic acid, drastically reducing the yield.

The base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the nucleophilic acyl substitution to drive the equilibrium forward.

G NMA N-methyl-L-alanine (Nucleophile) Intermediate Tetrahedral Intermediate NMA->Intermediate Nucleophilic Attack BC Benzoyl Chloride (Electrophile) BC->Intermediate Base Aqueous Base (pH 9-10) (Acid Scavenger) Base->Intermediate Neutralizes HCl Product N-benzoyl-N-methyl-L-alanine (NBMA) Intermediate->Product Chloride Elimination

Synthesis pathway of N-benzoyl-N-methyl-L-alanine via Schotten-Baumann benzoylation.

Activation and Mesoionic Pathway (Münchnone Generation)

In advanced synthetic applications, NBMA is an isolable intermediate rather than the final endpoint. Upon treatment with a dehydrating agent such as acetic anhydride, NBMA undergoes rapid cyclodehydration to form a Münchnone[1].

Mechanistic Causality

The carboxylic acid oxygen attacks the amide carbonyl carbon, a process facilitated by acetic anhydride, which activates the acid and removes the elements of water. The resulting 1,3-oxazolium-5-olate is a highly reactive mesoionic 1,3-dipole.

  • Temperature Control (60 °C): The cyclodehydration requires mild thermal activation to overcome the ring-closure energy barrier[1]. Lower temperatures result in incomplete cyclization, while temperatures exceeding 80 °C risk the thermal decomposition of the dipole before it can be trapped by a dipolarophile.

Once generated in situ, the Münchnone can react with various dipolarophiles:

  • Graphene Functionalization: Graphite flakes dispersed in toluene or DMF act as macroscopic dipolarophiles. The Münchnone undergoes a 1,3-dipolar cycloaddition with the sp2 carbon lattice of graphene, followed by the extrusion of CO2​ to yield covalently functionalized graphene[1].

  • Pyrrole Synthesis: Reaction with alkynes yields 1,2,5-trisubstituted 3-pyrrolecarbaldehydes after CO2​ extrusion and subsequent aromatization[5].

G NBMA N-benzoyl-N-methyl-L-alanine Munch Münchnone (In Situ) (1,3-oxazolium-5-olate) NBMA->Munch Cyclodehydration Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Munch Cyclo 1,3-Dipolar Cycloaddition (60 °C) Munch->Cyclo Dipolarophile Dipolarophile (e.g., Graphene) Dipolarophile->Cyclo Interfacial Trapping Final Functionalized Adduct (e.g., Graphene-Mu) Cyclo->Final CO2 Extrusion

In situ generation of Münchnone and subsequent 1,3-dipolar cycloaddition pathway.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-N-Methyl-L-Alanine

This protocol utilizes a continuous feedback loop (pH monitoring) to self-validate the progression of the reaction.

  • Preparation: Dissolve 10 mmol of N-methyl-L-alanine in 20 mL of 1M NaOH. Cool the solution to 0–5 °C in an ice bath to suppress side reactions.

  • Reagent Addition: Add 12 mmol of benzoyl chloride dropwise over 30 minutes under vigorous stirring.

  • Self-Validation (pH Control): Simultaneously monitor the pH. As HCl is generated, the pH will drop. Add 2M NaOH dropwise to strictly maintain the pH between 9.0 and 10.0. Validation Check: The reaction is deemed complete when the pH stabilizes naturally without the further addition of base, indicating the cessation of HCl production.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted benzoyl chloride. Acidify the aqueous layer to pH 2.0 using 6M HCl to precipitate the NBMA.

  • Isolation: Filter the white precipitate, wash with cold distilled water, and dry under vacuum.

Protocol 2: In Situ Münchnone Generation and Graphene Functionalization

This protocol utilizes physical separation and thermal analysis to validate the successful covalent modification of the nanomaterial.

  • Dispersion: Homogeneously disperse 100 mg of graphite flakes (GF) in 20 mL of anhydrous toluene via probe sonication for 30 minutes[2].

  • Reagent Addition: Add 620 mg (6 mmol) of NBMA and 507 μL (6 mmol) of acetic anhydride to the dispersion[2].

  • Cyclodehydration & Trapping: Heat the reaction mixture to exactly 60 °C under continuous magnetic stirring for 4 hours[2].

  • Self-Validation (Visual & Analytical): The successful formation of the functionalized nanocomposite often results in a distinct color shift or change in dispersibility. Validation Check: Recover the functionalized graphene by vacuum filtration (0.1 µm Millipore). Wash aggressively with ethanol and sonicate to remove any non-covalently adsorbed NBMA or unreacted Münchnone[2].

  • Confirmation: Perform Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. A distinct weight loss profile compared to pristine graphite flakes quantitatively self-validates the degree of functionalization (loading %)[1].

References

  • [3] L-Alanine, N-benzoyl-N-methyl- | C11H13NO3 | CID 11344786. PubChem, National Institutes of Health.3

  • [4] N-benzoyl-L-N-methylalanine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. 4

  • [1] Shedding Light on the Chemistry and the Properties of Münchnone Functionalized Graphene - PMC. National Institutes of Health. 1

  • [5] Notizen 1,2,5-Trisubstituted 3-Pyrrolecarbaldehydes from N .... Electronics and Books. 5

  • [2] Shedding Light on the Chemistry and the Properties of Münchnone Functionalized Graphene - PMC (Preparation Methods). National Institutes of Health. 2

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for L-Alanine, N-benzoyl-N-methyl-

Application Note: Step-by-Step Synthesis Protocol for N-Benzoyl-N-methyl-L-alanine Introduction & Mechanistic Rationale N-Benzoyl-N-methyl-L-alanine is a critical building block in advanced peptide synthesis, peptidomime...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for N-Benzoyl-N-methyl-L-alanine

Introduction & Mechanistic Rationale

N-Benzoyl-N-methyl-L-alanine is a critical building block in advanced peptide synthesis, peptidomimetic drug development, and the generation of mesoionic compounds such as Münchnones[1]. The N-methylation of the amino acid backbone restricts conformational flexibility, which is a highly sought-after property for enhancing the proteolytic stability and bioavailability of therapeutic peptides.

The synthesis of N-Benzoyl-N-methyl-L-alanine is most reliably achieved via the Schotten-Baumann reaction[2]. In this aqueous-basic system, the secondary amine of N-methyl-L-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The presence of an aqueous base (typically NaOH) serves a dual purpose: it deprotonates the carboxylic acid to ensure solubility (preventing its reaction, as the carboxylate is a poorer nucleophile than the secondary amine), and it acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion[3].

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . This procedure utilizes built-in In-Process Controls (IPCs) to ensure reproducibility:

  • Thermodynamic Control (0–5 °C): Benzoyl chloride is highly reactive and prone to hydrolysis. Low temperatures minimize the competitive hydrolysis of benzoyl chloride into benzoic acid while maintaining the kinetics required for amine acylation.

  • pH Monitoring (pH > 10 during reaction, pH ~2 during workup): Maintaining strictly alkaline conditions during the reaction ensures the amine remains unprotonated and nucleophilic. Acidification during workup protonates the newly formed N-benzoyl-N-methyl-L-alanine, rendering it lipophilic for organic extraction.

  • Selective Phase Extraction: An initial organic wash while the aqueous phase is basic removes unreacted benzoyl chloride and neutral organic byproducts. The target product remains safely in the aqueous layer as a highly water-soluble sodium salt until targeted acidification.

Materials & Equipment

Reagents:

  • N-Methyl-L-alanine (CAS: 3913-67-5): 1.0 equivalent (e.g., 10.3 g, 100 mmol)

  • Benzoyl chloride (CAS: 98-88-4): 1.2 equivalents (e.g., 13.9 mL, 120 mmol)

  • Sodium hydroxide (NaOH) 2M aqueous solution: 2.5 equivalents (125 mL, 250 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%) : As needed for acidification

  • Diethyl ether or Dichloromethane (DCM) : For initial impurity washing

  • Ethyl Acetate (EtOAc) : For final product extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) : Drying agent

Equipment:

  • 500 mL round-bottom flask with a magnetic stir bar

  • Ice-water bath & internal thermometer

  • Dropping funnel

  • pH indicator strips (Range 1-14)

  • Separatory funnel (500 mL)

  • Rotary evaporator

Reaction Workflow

Workflow N1 1. Dissolve N-methyl-L-alanine in 2M NaOH (aq) N2 2. Cool to 0-5 °C (Ice Bath) N1->N2 N3 3. Dropwise addition of Benzoyl Chloride N2->N3 N4 4. Stir at RT for 2-4 hours N3->N4 N5 5. Wash with Diethyl Ether (Discard Organic Layer) N4->N5 N6 6. Acidify Aqueous Layer to pH 2 with conc. HCl N5->N6 N7 7. Extract with Ethyl Acetate (Keep Organic Layer) N6->N7 N8 8. Dry (Na2SO4) & Concentrate Yields N-Benzoyl-N-methyl-L-alanine N7->N8

Fig 1: Step-by-step workflow for the Schotten-Baumann synthesis of N-Benzoyl-N-methyl-L-alanine.

Step-by-Step Synthesis Protocol

Phase 1: Preparation & Activation

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.3 g (100 mmol) of N-methyl-L-alanine in 125 mL of 2M NaOH (250 mmol). Causality: The excess base ensures complete deprotonation of the carboxylic acid, solubilizing the starting material and leaving the secondary amine available for nucleophilic attack.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. IPC (In-Process Control): Verify temperature with an internal thermometer. Do not proceed until the solution is ≤ 5 °C to prevent excessive hydrolysis of the acyl chloride.

Phase 2: Coupling Reaction 3. Addition: Transfer 13.9 mL (120 mmol) of benzoyl chloride to a dropping funnel. Add the benzoyl chloride dropwise to the vigorously stirring aqueous solution over a period of 30 minutes. Causality: Dropwise addition prevents localized depletion of base and controls the highly exothermic acylation reaction. 4. Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2 to 4 hours. IPC: Check the pH of the reaction mixture after 2 hours. It must remain strongly basic (pH > 10). If the pH drops below 9, add additional 2M NaOH dropwise to sustain the reaction.

Phase 3: Workup & Isolation 5. Impurity Wash: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with 2 × 50 mL of diethyl ether. Causality: This step removes unreacted benzoyl chloride and neutral organic byproducts. The target product remains in the aqueous layer as a highly water-soluble sodium salt. Discard the organic layer. 6. Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Cool the flask in an ice bath. Slowly add concentrated HCl (37%) dropwise with continuous stirring until the pH reaches ~2. IPC: Use pH paper to confirm pH 2. The solution will become cloudy as the N-benzoyl-N-methyl-L-alanine precipitates or forms an oil. 7. Product Extraction: Transfer the acidified mixture back to the separatory funnel. Extract with 3 × 75 mL of ethyl acetate. Causality: At pH 2, the carboxylate is protonated, making the product highly lipophilic and soluble in ethyl acetate. 8. Drying & Concentration: Combine the ethyl acetate layers and wash with 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification 9. Recrystallization: Recrystallize the crude solid from a minimal amount of boiling ethyl acetate, adding hexanes dropwise until slight turbidity is observed. Allow to cool slowly to room temperature, then transfer to an ice bath. (Expert Note: Tertiary amides often lack the hydrogen bonding required for rapid crystallization and may initially "oil out". If this occurs, scratching the inside of the flask with a glass rod or adding a seed crystal will induce crystallization). 10. Filtration: Collect the white crystalline solid via vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Mechanistic Pathway

Mechanism M1 N-methyl-L-alanine (Carboxylate form) M2 Nucleophilic Attack on Carbonyl Carbon M1->M2 M3 Tetrahedral Intermediate M2->M3 M4 Elimination of Cl⁻ M3->M4 M5 Deprotonation by OH⁻ M4->M5 M6 N-Benzoyl-N-methyl-L-alanine (Sodium Salt) M5->M6

Fig 2: Mechanistic sequence of the Schotten-Baumann acylation of the secondary amine.

Data Presentation

Table 1: Expected Reaction Parameters and Analytical Characterization

ParameterExpected Outcome / Value
Reaction Time 2 - 4 hours
Expected Yield 75 - 85%
Physical State White crystalline solid (may initially appear as a viscous oil)
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
ESI-MS (m/z) [M+H]⁺ calculated: 208.10; observed: ~208.1
¹H NMR (CDCl₃) Highlights Presence of rotamers (due to restricted rotation of the tertiary amide bond). Characteristic N-methyl singlet split at ~2.9-3.1 ppm.

References

  • Shedding Light on the Chemistry and the Properties of Münchnone Functionalized Graphene - PMC. 1

  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase - SciSpace. 2

  • PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS - Taylor & Francis. 3

Sources

Application

Advanced Protocol for the Incorporation of N-Benzoyl-N-Methyl-L-Alanine in Solid-Phase Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Rationale The incorporation of N-methylated amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Rationale

The incorporation of N-methylated amino acids is a pivotal modification in modern peptide drug design. N-methylation significantly enhances the therapeutic properties of peptides by increasing metabolic stability (shielding the amide bond from proteolytic degradation), improving membrane permeability, and inducing conformational rigidity[1][2].

In this context, N-benzoyl-N-methyl-L-alanine serves a highly specialized role as an N-terminal capping residue. The benzoyl group eliminates the basicity of the N-terminus, increasing the overall lipophilicity of the sequence, while the N-methyl group provides strict conformational constraints and proteolytic resistance. Because it lacks a free amine, this residue inherently terminates the peptide chain elongation.

The Challenge of Steric Hindrance

The primary challenge in coupling an N-methylated amino acid is the severe steric hindrance and reduced nucleophilicity associated with the secondary amine[1]. When activating N-benzoyl-N-methyl-L-alanine, the bulky N-methyl group restricts the trajectory of the incoming nucleophile (the resin-bound amine). This necessitates the use of highly reactive coupling reagents to drive the reaction to completion and prevent racemization[1].

Causality in Reagent Selection

  • HATU / DIEA : Uronium/aminium salts like HATU are highly efficient for activating sterically hindered carboxylic acids[1]. However, uronium reagents can react with the free N-terminal amine of the peptide resin to form an irreversible guanidinium cap, permanently terminating the chain[1]. To prevent this, HATU must be used in a slight sub-stoichiometric ratio relative to the amino acid (e.g., 3.9 equivalents of HATU to 4.0 equivalents of amino acid)[2].

  • DIC / Oxyma Pure : This carbodiimide-based approach avoids the risk of guanidinylation entirely[1][4]. It is highly recommended if the reaction requires elevated temperatures or microwave assistance, as it maintains low epimerization rates[4][5].

  • PyAOP : A phosphonium-based reagent that is exceptionally powerful for coupling N-protected N-methyl amino acids, particularly when the receiving residue on the resin is also N-methylated[4][6].

Data Presentation: Performance of Key Coupling Reagents

The following table summarizes the operational parameters and causal rationale for selecting specific coupling reagents when incorporating N-benzoyl-N-methyl-L-alanine[1][4][6].

Coupling ReagentChemical CategoryBase / AdditiveKey AdvantagesOperational Limitations
HATU Uronium SaltDIEAExtremely fast activation; high yield for hindered amino acids.Excess reagent causes irreversible guanidinylation of free amines.
DIC / Oxyma CarbodiimideOxyma PureZero guanidinylation risk; excellent for microwave-assisted SPPS.Urea byproducts require stringent washing protocols.
PyAOP PhosphoniumDIEAHighly effective for N-methyl to N-methyl couplings.Generates toxic byproducts; requires strict safety protocols.

Experimental Workflow

The following diagram illustrates the logical sequence of operations for terminating a peptide sequence with N-benzoyl-N-methyl-L-alanine.

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) PreActivate Pre-Activation of N-Bz-N-Me-L-Ala (HATU/DIEA, 1-2 min) Start->PreActivate Couple Coupling Reaction (1-4 hours, RT) PreActivate->Couple Monitor Reaction Monitoring (Ninhydrin / Chloranil Test) Couple->Monitor Wash Stringent Washing (DMF/DCM) Monitor->Wash Cleave Cleavage & Isolation (TFA/Scavengers) Wash->Cleave

Workflow for the terminal coupling of N-Benzoyl-N-Methyl-L-Alanine in SPPS.

Step-by-Step Protocol: Solid-Phase Coupling

This protocol is designed as a self-validating system . It integrates mandatory colorimetric checkpoints to ensure the coupling is absolute before proceeding to the irreversible cleavage step.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine[1]

  • N-benzoyl-N-methyl-L-alanine (4 equivalents based on resin loading)[3]

  • HATU (3.9 equivalents)[2]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[3]

  • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), peptide synthesis grade[1]

Procedure (0.1 mmol scale)

Step 1: Resin Preparation

  • Swell the peptide-resin in DMF for 30 minutes to maximize the accessibility of the reactive sites[1][3].

  • If the N-terminus is Fmoc-protected, perform standard deprotection using 20% piperidine in DMF[1][2].

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine[1].

Step 2: Pre-Activation (Critical Timing)

  • In a separate vial, dissolve N-benzoyl-N-methyl-L-alanine (4 eq) and HATU (3.9 eq) in a minimal volume of DMF (approximately 2 mL)[1][2]. Note: The 0.1 eq deficit of HATU prevents the capping of unreacted resin-bound amines by the uronium species.

  • Add DIEA (8 eq) to the solution[2][3].

  • Causality Check: Allow the mixture to pre-activate for exactly 1-2 minutes at room temperature[2]. Prolonged pre-activation of N-methylated amino acids can lead to the degradation of the active ester.

Step 3: Coupling Reaction

  • Add the activated amino acid solution directly to the prepared peptide-resin[1][2].

  • Agitate the reaction vessel at room temperature for 1 to 4 hours[1].

  • Note: Because of the steric bulk of the N-methyl group, the nucleophilic attack is significantly slower than standard couplings. Do not shorten this incubation period[1].

Step 4: Self-Validation & Monitoring

  • Withdraw a few resin beads and wash them with methanol[3].

  • Perform a colorimetric test: Use the Ninhydrin (Kaiser) test if the resin-bound amine is primary, or the Chloranil / Bromophenol Blue test if coupling onto a secondary (N-methylated) amine[3].

  • Decision Matrix:

    • Negative Test (Yellow/Colorless): Coupling is complete. Proceed to Step 5.

    • Positive Test (Blue/Green): Coupling is incomplete. Do not proceed to cleavage. Drain the reaction vessel, wash with DMF, and perform a second coupling using an orthogonal chemistry (e.g., DIC/Oxyma or PyAOP) to force the reaction to completion[3][4].

Step 5: Washing and Cleavage

  • Filter the resin and wash stringently with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts[1][2].

  • Proceed to standard global deprotection and cleavage using a Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)[7].

  • Precipitate the final N-terminally capped peptide in cold diethyl ether.

References

  • BenchChem. "Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis." BenchChem.
  • AAPPTec. "Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids." AAPPTec.
  • BenchChem. "Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides." BenchChem.
  • ACS Publications. "Total Synthesis and Stereochemical Assignment of Gymnopeptides A and B." Organic Letters.
  • Google Patents. "WO2020225095A1 - Masp inhibitory compounds and uses thereof."
  • Semantic Scholar.
  • AAPPTec. "Coupling Reagents - Aapptec Peptides." AAPPTec.

Sources

Method

catalytic asymmetric synthesis methods for N-benzoyl-N-methyl-L-alanine

An Application and Protocol Guide for the Catalytic Asymmetric Synthesis of N-benzoyl-N-methyl-L-alanine For Researchers, Scientists, and Drug Development Professionals Introduction N-benzoyl-N-methyl-L-alanine is a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Catalytic Asymmetric Synthesis of N-benzoyl-N-methyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-N-methyl-L-alanine is a specialized, non-proteinogenic amino acid derivative. Its incorporation into peptide chains is a key strategy in medicinal chemistry to introduce conformational constraints and enhance metabolic stability.[1] The N-methyl group prevents the formation of hydrogen bonds at the amide nitrogen, altering the peptide backbone's folding properties, while the benzoyl group provides a rigid, lipophilic moiety. These features can lead to peptides with improved membrane permeability and resistance to enzymatic degradation, making them valuable building blocks for novel therapeutics.[2]

The primary challenge in synthesizing this compound lies in the precise stereochemical control at the α-carbon. Direct methylation of N-benzoyl-L-alanine can lead to racemization under basic conditions, diminishing the product's utility. Therefore, catalytic asymmetric methods that can establish or preserve this stereocenter with high fidelity are of paramount importance. This guide provides detailed protocols and scientific rationale for two powerful catalytic strategies: Chiral Phase-Transfer Catalysis and Rhodium-Catalyzed Asymmetric Hydrogenation.

Method 1: Chiral Phase-Transfer Catalysis (PTC) for Asymmetric N-Methylation

Phase-transfer catalysis is an operationally simple and powerful methodology for conducting reactions between reactants in immiscible phases (e.g., a solid or aqueous phase and an organic phase).[3] In the asymmetric variant, a chiral catalyst facilitates the transfer of one reactant (typically an anion) into the organic phase, where it reacts with the substrate. The catalyst creates a chiral environment, directing the reaction to proceed enantioselectively.[4]

Principle of Asymmetric N-Alkylation

The synthesis of N-benzoyl-N-methyl-L-alanine via PTC typically starts with an N-protected alanine derivative, such as N-(diphenylmethylene)glycine tert-butyl ester, which is subsequently alkylated. However, for the specific target, a more direct approach involves the methylation of a pre-formed N-benzoyl alanine ester.

The key to stereocontrol is the formation of a tightly associated ion pair between the chiral quaternary ammonium cation of the PTC catalyst and the enolate of the N-benzoyl alanine ester, generated by a strong base (e.g., 50% aq. KOH). The bulky, well-defined structure of the catalyst effectively shields one face of the planar enolate. Consequently, the methylating agent (e.g., methyl iodide) can only approach from the less sterically hindered face, resulting in the preferential formation of one enantiomer. Cinchona alkaloid-derived catalysts, featuring an N-anthracenylmethyl group, have proven particularly effective for this class of transformations, achieving high enantioselectivity.[4][5]

Experimental Protocol: N-Methylation via PTC

This protocol is adapted from established procedures for the asymmetric alkylation of protected amino acid derivatives using a Cinchona alkaloid-derived phase-transfer catalyst.[5][6]

Materials:

  • N-benzoyl-L-alanine tert-butyl ester (Substrate)

  • (S)-N-(9-Anthracenylmethyl)-N-methylcinchonidinium bromide (Chiral PTC, ~1 mol%)

  • Methyl Iodide (CH₃I, 1.5 equiv.)

  • Toluene (Anhydrous)

  • Potassium Hydroxide (KOH), 50% aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-benzoyl-L-alanine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.01 equiv.).

  • Dissolve the solids in toluene (approx. 0.3 M concentration relative to the substrate).

  • Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: While stirring vigorously, add the 50% aqueous KOH solution (approx. 3.0 equiv. of KOH). The vigorous stirring is critical to ensure efficient mixing between the organic and aqueous phases.[4]

  • Add methyl iodide (1.5 equiv.) dropwise to the biphasic mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-benzoyl-N-methyl-L-alanine tert-butyl ester.

  • Deprotection (Optional): The tert-butyl ester can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, N-benzoyl-N-methyl-L-alanine.

Data Presentation
Catalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)Typical ee (%)
104-1285-95>90
2.5-2012-2480-90>95

Note: Data is representative for asymmetric alkylations of glycine derivatives under PTC conditions and serves as an expected baseline for this specific transformation.[3][4]

Experimental Workflow Diagram

PTC_Workflow sub Substrate & Catalyst in Toluene cool Cool to 0 °C sub->cool 1 add Add 50% KOH (aq) & Methyl Iodide cool->add 2 react Stir Vigorously (4-12h @ 0°C) add->react 3 workup Aqueous Workup (EtOAc, H2O, Brine) react->workup 4 purify Purification (Column Chromatography) workup->purify 5 product Final Product purify->product 6

Caption: Workflow for PTC-mediated N-methylation.

Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most reliable and efficient methods for creating stereocenters, particularly in the synthesis of chiral amino acids.[7][8] The strategy involves the synthesis of a prochiral enamide precursor, which is then hydrogenated using a chiral rhodium catalyst to deliver the final product with high enantioselectivity.

Principle of Asymmetric Hydrogenation

The synthesis begins with the preparation of a dehydroamino acid derivative, methyl (Z)-2-(N-benzoyl-N-methylamino)acrylate. This prochiral olefin is then subjected to hydrogenation in the presence of a cationic rhodium(I) complex coordinated to a chiral bisphosphine ligand (e.g., Et-DuPhos).

The substrate coordinates to the chiral rhodium catalyst. The stereochemistry of the ligand creates a highly specific three-dimensional environment, forcing the hydrogen to add to one face of the double bond preferentially. This process, known as enantioselective hydrogenation, generates the desired (S)-stereocenter with exceptional fidelity.[7][9]

Experimental Protocol: Asymmetric Hydrogenation

Part A: Synthesis of Methyl (Z)-2-(N-benzoyl-N-methylamino)acrylate

  • Start with N-benzoyl-N-methylglycine methyl ester.

  • Treat the starting material with a base (e.g., sodium methoxide) and then react with formaldehyde or a formaldehyde equivalent to introduce the methylene group, followed by elimination to form the acrylate. This is a standard procedure for generating dehydroamino acid precursors.

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Methyl (Z)-2-(N-benzoyl-N-methylamino)acrylate (Substrate)

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (R,R)-Et-DuPhos (Chiral Ligand)

  • Methanol (Anhydrous, degassed)

  • Hydrogen Gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 equiv.) and (R,R)-Et-DuPhos (0.011 equiv.) in a small amount of degassed methanol. Stir for 20-30 minutes to form the active catalyst solution.

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the acrylate substrate (1.0 equiv.) in degassed methanol.

  • Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Stir the reaction at room temperature. Monitor for hydrogen uptake. The reaction is typically complete within a few hours.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, affording the pure N-benzoyl-N-methyl-L-alanine methyl ester.

  • Saponification: The methyl ester can be hydrolyzed using LiOH in a THF/water mixture to yield the final carboxylic acid product.

Data Presentation
Substrate:Catalyst RatioH₂ Pressure (psi)Temperature (°C)Typical Yield (%)Typical ee (%)
100:15025 (RT)>98>99
1000:110025 (RT)>95>98

Note: Data is representative for the asymmetric hydrogenation of N-acyl enamides using Rh-DuPhos catalysts.[7][9]

Catalytic Cycle Diagram

Hydrogenation_Cycle catalyst [Rh(L*)]+ complex Rh-Substrate Complex catalyst->complex + Substrate substrate Olefin Substrate hydride Rh-Dihydride Complex complex->hydride + H₂ h2 H₂ insertion Migratory Insertion hydride->insertion Oxidative Addition product_complex Rh-Product Complex insertion->product_complex Reductive Elimination product_complex->catalyst - Product product Chiral Product product_complex->product

Caption: Catalytic cycle for Rh-catalyzed hydrogenation.

References

  • Frigerio, M., & Gatti, F. (2016). Enantioselective Alkylation of Amino Acid Derivatives Promoted by Cyclic Peptoids under Phase-Transfer Conditions. ACS Publications. [Link]

  • Thieme. (Date not available). Design of Y-Shaped Trimers of Chiral Phase-Transfer Catalysts for the Asymmetric Alkylation of Amino Acid Derivatives. Thieme E-Books & E-Journals. [Link]

  • O'Donnell, M. J. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 104(5), 2259-2274. [Link]

  • Romoff, T. T., et al. (2004). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. The Journal of Organic Chemistry, 70(2), 439-446. [Link]

  • Maruoka, K., & Ooi, T. (2003). Design of N-spiro C2-symmetric chiral quaternary ammonium bromides as novel chiral phase-transfer catalysts: synthesis and application to practical asymmetric synthesis of alpha-amino acids. Chemical Reviews, 103(8), 3013-3028. [Link]

  • Unspecified Authors. (n.d.). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of Scientific & Engineering Research, 6(6). [Link]

  • Burk, M. J., et al. (2005). The Preparation of Single Enantiomer 2-Naphthylalanine Derivatives Using Rhodium−Methyl BoPhoz-catalyzed Asymmetric Hydrogenation. Organic Process Research & Development, 9(4), 417-422. [Link]

  • Giraud, M., et al. (1998). Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. Bioorganic & Medicinal Chemistry Letters, 8(11), 1369-1374. [Link]

  • Chem-Impex. (n.d.). Benzyl-N-methyl-L-alanine. Chem-Impex. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzoyl L-alanine. PrepChem.com. [Link]

  • Zhou, Y. G. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 7648-7663. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

Sources

Application

Application Note: N-Methylation Protocols for Synthesizing N-Benzoyl-L-Alanine Derivatives

Executive Summary & Mechanistic Insights N-methylation of amino acids is a transformative modification in peptide-based drug discovery, known to significantly enhance metabolic stability, membrane permeability, and confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

N-methylation of amino acids is a transformative modification in peptide-based drug discovery, known to significantly enhance metabolic stability, membrane permeability, and conformational rigidity[1]. However, the synthesis of N-methylated derivatives from N-acyl amino acids, such as N-benzoyl-L-alanine, presents a distinct synthetic challenge that requires precise kinetic control.

The primary obstacle in this synthesis is the preservation of chiral integrity at the α -carbon. The electron-withdrawing nature of the N-benzoyl group increases the acidity of the α -proton. When subjected to the strong bases required for amide deprotonation, the intermediate can undergo enolization (often proceeding through an oxazolonium ion or via direct deprotonation), leading to rapid racemization[2]. Furthermore, incomplete alkylation or competitive over-methylation (esterification of the carboxylate group) can severely complicate downstream purification[3].

To circumvent these issues, the protocol must operate as a kinetically controlled, self-validating system. By utilizing sodium hydride (NaH) and methyl iodide (MeI) under strictly controlled cryogenic conditions, we generate a dianion intermediate that is rapidly trapped by the electrophile before α -proton abstraction can occur[4].

Comparative Methodologies for N-Acyl Amino Acid Methylation

The selection of the alkylation reagent system dictates the yield, scalability, and enantiomeric purity of the final N-benzoyl-N-methyl-L-alanine derivative. The table below summarizes the quantitative data and causality behind common methodologies.

Reagent SystemSolvent SystemTypical YieldRacemization RiskMechanistic Notes & Causality
NaH / MeI THF / DMF (10:1)85–95%LowStandard Benoiton protocol. Excess MeI rapidly traps the dianion, minimizing enolization time[4],[5].
Ag 2​ O / MeI DMF70–80%Very LowMild, non-basic conditions prevent α -deprotonation, but reagent cost limits large-scale application.
KHMDS / MeI THF60–75%ModerateThe stronger, soluble base increases the risk of premature α -proton abstraction and subsequent racemization.
PTC (NaOH / Me 2​ SO 4​ ) DCM / H 2​ O50–65%HighBiphasic conditions often lead to competitive esterification and base-catalyzed racemization.

Experimental Workflow & Logic

The following diagram illustrates the logical progression of the optimized NaH/MeI methodology, highlighting the critical transition states and validation checkpoints required to maintain scientific integrity.

G Start N-benzoyl-L-alanine (Starting Material) Deprotonation NaH (3.0 eq) in THF/DMF 0 °C, Argon Atm. Start->Deprotonation Step 1 Intermediate Dianion Intermediate (Carboxylate & Amide) Deprotonation->Intermediate -H2 gas Alkylation MeI (8.0 eq) 0 °C to RT, 24h Intermediate->Alkylation Step 2 Quench Quench with H2O Adjust pH to 3.0 Alkylation->Quench Step 3 Product N-methyl-N-benzoyl-L-alanine (Target Compound) Quench->Product Extraction Validation Chiral HPLC & 1H-NMR (Racemization Check) Product->Validation QA/QC

Workflow for N-methylation of N-benzoyl-L-alanine and subsequent chiral validation.

Optimized Protocol: NaH/MeI-Mediated N-Methylation

Materials Required:

  • N-Benzoyl-L-alanine (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq)

  • Methyl Iodide (MeI, 8.0 eq)

  • Anhydrous Tetrahydrofuran (THF) and Dimethylformamide (DMF)

Step-by-Step Methodology:

Phase 1: Dianion Generation (Strictly controlled at 0 °C)

  • Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve N-benzoyl-L-alanine (10 mmol) in a mixture of anhydrous THF (30 mL) and DMF (3 mL). Causality Insight: THF provides optimal solubility for the organic components, while the highly polar DMF acts as a co-solvent to stabilize the highly charged dianion intermediate, preventing aggregation and ensuring a homogeneous reaction.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (30 mmol, 3.0 eq) in small portions. Causality Insight: The stoichiometry is critical. One equivalent deprotonates the carboxylic acid, the second deprotonates the amide nitrogen, and the third equivalent acts as a kinetic buffer to neutralize trace moisture and drive the equilibrium entirely to the dianion[4]. Evolution of H 2​ gas will be observed.

Phase 2: Electrophilic Trapping 3. Alkylation: While strictly maintaining the temperature at 0 °C, add MeI (80 mmol, 8.0 eq) dropwise over 15 minutes. Causality Insight: A massive excess of MeI is deployed to ensure the electrophilic trapping of the amide nitrogen is near-instantaneous. This kinetic trapping outpaces the slower, thermodynamically driven α -proton abstraction, thereby preserving the L-configuration[5]. 4. Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 18–24 hours under an Argon atmosphere.

Phase 3: Isolation & Workup 5. Quenching: Cool the flask back to 0 °C and cautiously add cold distilled water (20 mL) dropwise to quench any unreacted NaH. 6. Lipid Removal: Transfer the mixture to a separatory funnel and extract with Diethyl Ether (2 x 20 mL). Causality Insight: This step removes the mineral oil (from the NaH dispersion) and any neutral organic impurities. The desired product remains safely in the aqueous layer as a water-soluble sodium carboxylate salt. 7. Acidification: Acidify the aqueous layer to pH 2.5–3.0 using 1M HCl. Causality Insight: Protonation of the carboxylate shifts the molecule to its neutral, lipophilic state, allowing it to partition into the organic phase during the final extraction. 8. Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude N-methyl-N-benzoyl-L-alanine.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be validated through orthogonal analytical techniques to confirm both chemical identity and chiral purity.

  • Nuclear Magnetic Resonance ( 1 H-NMR):

    • Validation Marker: Look for the complete disappearance of the amide N-H proton signal (typically around δ 8.5 ppm) and the appearance of a sharp N-methyl singlet at δ 2.9–3.1 ppm.

    • Expert Insight: N-methylated amides exhibit restricted rotation around the C-N bond. You will observe two distinct sets of signals in the NMR spectrum corresponding to the cis and trans rotamers. This is a hallmark of successful N-methylation and should not be mistaken for an impurity or a diastereomer[2],[3].

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Validation Marker: Analyze the product using a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic standard of N-methyl-N-benzoyl-DL-alanine. The L-enantiomer should exhibit an enantiomeric excess (ee) of >98%. Any peak matching the D-enantiomer retention time indicates a failure in temperature control during Phase 1.

References

  • Benchchem. Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.1

  • Monash University. Synthesis of N-Alkyl Amino Acids.4

  • ACS Publications. N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase.2

  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.3

  • Benchchem. (S)-2-Bromo-3-methylbutanoic acid | 26782-75-2.5

Sources

Method

The Strategic Application of L-Alanine, N-benzoyl-N-methyl- in Medicinal Chemistry: A Guide for Researchers

In the landscape of modern drug discovery and development, the nuanced modification of amino acid scaffolds represents a cornerstone of rational drug design. Among these, the dual N-acylation and N-alkylation of amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the nuanced modification of amino acid scaffolds represents a cornerstone of rational drug design. Among these, the dual N-acylation and N-alkylation of amino acids, such as in L-Alanine, N-benzoyl-N-methyl- , provides a powerful tool to modulate the physicochemical and pharmacological properties of parent molecules. This guide offers an in-depth exploration of the practical applications of this versatile building block in medicinal chemistry, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Acyl, N-Alkyl Amino Acids

The strategic incorporation of N-benzoyl and N-methyl groups onto the L-alanine backbone imparts a unique set of characteristics that are highly advantageous in medicinal chemistry. N-methylation is a well-established strategy to enhance the pharmacokinetic profile of peptides and small molecules.[1][2][3][4] This modification can increase metabolic stability by shielding the amide bond from proteolytic degradation, improve membrane permeability and oral bioavailability by increasing lipophilicity, and introduce conformational constraints that can lock a molecule into a bioactive conformation.[1][3][4][5]

The N-benzoyl group further enhances lipophilicity and can introduce beneficial steric bulk and opportunities for aromatic interactions with biological targets.[6] The combination of these modifications in L-Alanine, N-benzoyl-N-methyl- creates a chiral building block with significant potential in the synthesis of novel therapeutics.

Core Applications in Medicinal Chemistry

The unique structural features of L-Alanine, N-benzoyl-N-methyl- make it a valuable component in several areas of medicinal chemistry:

  • Peptidomimetics and Peptide Drug Design: As a modified amino acid, it can be incorporated into peptide sequences to improve their drug-like properties.[7] Its use can lead to peptides with longer in-vivo half-lives and enhanced cell penetration.[8][9][10]

  • Chiral Building Block in Asymmetric Synthesis: The inherent chirality of the L-alanine core makes this compound a useful starting material or intermediate in the stereoselective synthesis of complex chiral molecules.[11][12][13]

  • Scaffold for Novel Small Molecule Inhibitors: The N-benzoyl-N-methyl-alanine framework can serve as a scaffold for the development of inhibitors targeting various enzymes. Research on related N-benzoyl amino acids has shown potential for the inhibition of enzymes like DNA methyltransferases.[14][15]

  • Development of Antimicrobial Agents: N-acyl amino acid derivatives have demonstrated antimicrobial and antifungal properties, suggesting that N-benzoyl-N-methyl-L-alanine could be a valuable precursor for the development of new anti-infective agents.[2][16][17][18][19]

Synthesis and Characterization Protocols

Synthetic Strategy Overview

The synthesis of L-Alanine, N-benzoyl-N-methyl- is typically achieved through a two-step sequential process starting from L-alanine: N-benzoylation followed by N-methylation.

Synthesis_Workflow L_Alanine L-Alanine N_Benzoyl_L_Alanine N-Benzoyl-L-alanine L_Alanine->N_Benzoyl_L_Alanine Benzoyl Chloride, NaOH Target_Molecule L-Alanine, N-benzoyl-N-methyl- N_Benzoyl_L_Alanine->Target_Molecule Methyl Iodide, NaH, THF

Sequential synthesis of L-Alanine, N-benzoyl-N-methyl-.
Protocol 1: Synthesis of N-Benzoyl-L-alanine

This protocol is adapted from established methods for the N-acylation of amino acids.[10]

Materials:

  • L-alanine

  • 2N Sodium hydroxide (NaOH) solution

  • Benzoyl chloride

  • Concentrated hydrochloric acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq) in a 2N NaOH solution (6 eq) and cool the mixture to 0-5 °C in an ice bath.

  • While vigorously stirring, add benzoyl chloride (1.1 eq) and 2N NaOH solution (6 eq) dropwise and alternately in small portions, ensuring the pH of the solution remains alkaline (pH 9-10).

  • After the addition is complete, continue stirring the mixture at room temperature for 15-30 minutes.

  • Acidify the clear solution to pH 2 with concentrated HCl while cooling in an ice bath. A white solid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to yield N-benzoyl-L-alanine.

Protocol 2: Synthesis of L-Alanine, N-benzoyl-N-methyl-

This protocol details the N-methylation of the previously synthesized N-benzoyl-L-alanine.[1]

Materials:

  • N-Benzoyl-L-alanine

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-benzoyl-L-alanine (1.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add sodium hydride (2.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 24 hours.

  • After cooling, cautiously quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data

The synthesized L-Alanine, N-benzoyl-N-methyl- should be characterized to confirm its identity and purity.

Technique Expected Data
¹H NMR Peaks corresponding to the methyl protons of the alanine and N-methyl groups, the methine proton of alanine, and the aromatic protons of the benzoyl group.
¹³C NMR Signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the alanine and N-methyl groups.[20]
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the carboxylic acid and the amide, and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₃NO₃ (207.23 g/mol ).

Application Protocols in Medicinal Chemistry

Protocol 3: Incorporation of N-Benzoyl-N-methyl-L-alanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into peptides using SPPS can be challenging due to steric hindrance.[3] The use of potent coupling reagents is often necessary.

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (or Fmoc-N-benzoyl-N-methyl-L-alanine-OH) + Coupling Reagent (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (optional) Washing2->Capping Capping->Resin Repeat for next amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection Capping->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • Fmoc-N-benzoyl-N-methyl-L-alanine-OH (requires prior synthesis and Fmoc protection)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with the deprotection solution for 20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Standard Amino Acids: For standard amino acids, pre-activate the Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1-2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours. Wash the resin with DMF.

  • Coupling of Fmoc-N-benzoyl-N-methyl-L-alanine-OH:

    • Pre-activate Fmoc-N-benzoyl-N-methyl-L-alanine-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Due to steric hindrance, allow for a longer coupling time (e.g., 4-6 hours or overnight).[12]

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or a bromophenol blue test.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).[21]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: In Vitro Antifungal Susceptibility Testing

This protocol provides a general framework for evaluating the antifungal activity of L-Alanine, N-benzoyl-N-methyl- or its derivatives, based on established methods.[2]

Materials:

  • Test compound (L-Alanine, N-benzoyl-N-methyl-)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal drug (e.g., Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).

  • Serial Dilution: Prepare a series of two-fold serial dilutions of the test compound in the culture medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the test compound dilutions, positive control, and negative control.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the test compound that results in a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density using a spectrophotometer.

  • Data Analysis: Compare the MIC of the test compound to that of the positive control.

Conclusion

L-Alanine, N-benzoyl-N-methyl- is a synthetically accessible and highly valuable chiral building block for medicinal chemistry. Its unique combination of N-acylation and N-alkylation offers a strategic advantage in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related modified amino acids in their drug discovery endeavors.

References

  • Garella, D., et al. (2016). Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. Chemical Biology & Drug Design, 88(5), 755-764. Available from: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. BenchChem Technical Guides.
  • BenchChem. (2025). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe. BenchChem Technical Guides.
  • Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH.
  • Garella, D., et al. (2016). Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. PubMed. Available from: [Link]

  • Chem-Impex. (n.d.). Benzyl-N-methyl-L-alanine. Chem-Impex.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Rojas-Bante, E. A., et al. (2020). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link]

  • Khan, I., et al. (2015). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1823-1828.
  • Sardi, J. C. O., et al. (2020). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Fungal Biology Reviews, 34(3-4), 130-147. Available from: [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Antifungal activity of synthesized dipeptides and initial amino acids... ResearchGate. Available from: [Link]

  • Chong, E. C. (2020). Preparation and Crystal Structures of Racemic and Quasiracemic Imidazole or N-Methyl Imidazole Copper Complexes Containing Substituted N-Benzoylalanines.
  • Otani, T. T., & Briley, M. R. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Journal of Pharmaceutical Sciences, 68(11), 1366-1369. Available from: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • SpectraBase. (n.d.). N-benzoyl-L-N-methylalanine. SpectraBase. Available from: [Link]

  • BenchChem. (2025). L-Alanine Isopropyl Ester: A Versatile Chiral Building Block in Asymmetric Synthesis.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzoyl L-alanine. PrepChem.com. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). N-Benzoyl-dl-alanine. NIST Chemistry WebBook. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
  • BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide. BenchChem Technical Guides.
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(12), 5641-5643.
  • Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine. Google Patents.
  • ACS Publications. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Burdick, D. J., et al. (2003). N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 13(6), 1015-1018. Available from: [Link]

  • Aapptec. (n.d.). N-Methyl amino acids. Aapptec Peptides. Available from: [Link]

  • ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Benzoyl-N-Methyl-L-Alanine Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. Coupling sterically hindered, non-standard amino acids like N-benzoyl-N-methyl-L-alanine presents a unique set of thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Coupling sterically hindered, non-standard amino acids like N-benzoyl-N-methyl-L-alanine presents a unique set of thermodynamic and kinetic challenges. The combination of an N -methyl group and a bulky N -benzoyl capping group severely restricts the conformational freedom of the activated carboxylate, shielding it from nucleophilic attack. This often results in incomplete couplings, high rates of deletion sequences, and severe epimerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, stereopure couplings.

Diagnostic Troubleshooting Workflow

Before adjusting your synthesis parameters, use the following logical workflow to identify the root cause of your coupling failure.

Workflow Start Coupling N-Benzoyl-N-Methyl-L-Ala YieldCheck Is crude yield > 85%? Start->YieldCheck Success Proceed to Cleavage YieldCheck->Success Yes LowYield Analyze Impurity Profile YieldCheck->LowYield No Epim High Epimerization? LowYield->Epim Del Unreacted Deletion Sequence? LowYield->Del FixEpim Switch to COMU/Collidine or DIC/OxymaPure Epim->FixEpim Yes FixDel Implement MW-SPPS (75°C) & Double Coupling Del->FixDel Yes

Caption: Diagnostic workflow for troubleshooting N-benzoyl-N-methyl-L-alanine coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why does standard HBTU/DIPEA coupling fail or give <20% yield for N-benzoyl-N-methyl-L-alanine? A: HBTU generates an OBt active ester, which lacks the electrophilic reactivity required to overcome the extreme steric shielding of the N-benzoyl-N-methyl-L-alanine carboxylate. The bulky N -methyl and N -benzoyl groups restrict the approach of the resin-bound nucleophile. Solution: Switch to third-generation uronium salts like COMU or HATU, which generate highly reactive Oxyma or OAt esters, respectively 1. These leaving groups provide anchimeric assistance, drastically lowering the activation energy required for the coupling 2.

Q2: I am using HATU, but I am observing significant epimerization (D-Ala formation). What is the mechanistic cause, and how do I prevent it? A: Epimerization in N -acyl amino acids is primarily driven by the oxazolone pathway. Because direct nucleophilic attack on the sterically hindered ester is slow, the oxygen of the N -benzoyl group has time to attack the activated carbonyl, forming an oxazolonium ion. This intermediate rapidly loses its α -proton in the presence of a base, leading to racemization . Solution: Limit pre-activation time to a strict maximum of 1–2 minutes. Furthermore, switch from HATU to COMU. COMU's morpholino backbone acts as an internal base sink, allowing you to reduce the concentration of strong external bases (like DIPEA) that catalyze enolization 3.

Q3: Should I use microwave-assisted synthesis (MW-SPPS) for this specific coupling? A: Yes, MW-SPPS provides the thermal energy necessary to overcome the high activation barrier of sterically hindered couplings [[4]](). However, because N-benzoyl-N-methyl-L-alanine is highly prone to epimerization at elevated temperatures, you must carefully control the conditions. Limit the temperature to 75°C and utilize the DIC/OxymaPure coupling system. Unlike uronium salts (HATU/COMU), DIC/OxymaPure does not form chain-terminating guanidinium byproducts during the slower coupling phases under microwave irradiation .

Mechanistic Pathway: Activation vs. Epimerization

Understanding the competing pathways during activation is critical for optimizing your reaction conditions.

Mechanism AA N-Benzoyl-N-Methyl-L-Ala Act Activation (COMU or HATU) AA->Act Base (DIEA/Collidine) Oxyma Oxyma/OAt Active Ester Act->Oxyma Fast (COMU) Oxazolone Oxazolonium Intermediate (High Epimerization Risk) Act->Oxazolone Slow nucleophilic attack or excess strong base Peptide Target Peptide Bond Oxyma->Peptide Resin-bound amine Oxazolone->Peptide Amine attack (mixed stereocenters) Racemate D-Ala Epimerized Product Oxazolone->Racemate Base-catalyzed enolization

Caption: Activation pathways showing the competition between active ester formation and epimerization.

Quantitative Reagent Comparison

Table 1: Performance of Coupling Reagents for Hindered N-Methyl/N-Acyl Amino Acids

Coupling SystemActive Ester GeneratedRelative Coupling EfficiencyEpimerization RiskRecommended Application
HBTU / DIPEA OBtLow (<30%)ModerateNot recommended for N-benzoyl-N-methyl-L-Ala.
HATU / DIPEA OAtHigh (>85%)HighFast coupling, but requires strict control of pre-activation time (1 min).
COMU / Collidine OxymaVery High (>90%)LowOptimal for room-temperature solution or solid-phase synthesis.
DIC / OxymaPure OxymaHigh (>85%)Very LowBest choice for Microwave-Assisted SPPS (MW-SPPS) at elevated temps.

Step-by-Step Experimental Protocols

Protocol A: Room-Temperature Coupling via COMU (Optimized for Stereopurity)

Causality Check: COMU is selected because it forms a highly reactive Oxyma ester faster than oxazolone formation can occur, while producing water-soluble byproducts that are easily washed away 3.

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected and washed thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Reagent Calculation: Weigh 3.0 equivalents (eq) of N-benzoyl-N-methyl-L-alanine and 3.0 eq of COMU relative to the resin loading 5.

  • Dissolution: Dissolve the amino acid and COMU in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition & Pre-activation (CRITICAL): Add 6.0 eq of 2,4,6-collidine (preferred over DIEA for epimerization control) to the solution. Stir for exactly 1 to 2 minutes . Do not exceed 2 minutes, as prolonged pre-activation promotes oxazolone-driven epimerization.1

  • Coupling: Transfer the activated mixture immediately to the reaction vessel containing the resin.

  • Agitation: Agitate at room temperature for 2 to 4 hours.

  • Validation: Perform a micro-cleavage of a small resin aliquot and analyze via LC-MS. If unreacted amine remains, perform a second coupling (double coupling) using fresh reagents rather than extending the time of the first coupling.

Protocol B: Microwave-Assisted Coupling via DIC/OxymaPure (Optimized for Yield)

Causality Check: DIC/Oxyma is used instead of uronium salts to prevent chain-terminating guanidinylation of the resin-bound amine, which can occur when uronium reagents are exposed to the slower coupling kinetics of hindered residues under microwave conditions .

  • Preparation: Prepare a 0.2 M solution of N-benzoyl-N-methyl-L-alanine and a 0.2 M solution of OxymaPure in DMF.

  • Mixing: Add 4.0 eq of the amino acid and 4.0 eq of OxymaPure to the resin vessel.

  • Activation: Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC) directly to the vessel. (Note: No pre-activation step is required, minimizing epimerization risk).

  • Microwave Irradiation: Heat the reaction mixture to 75°C for 10 minutes using a dedicated peptide synthesis microwave 4.

  • Washing: Drain the reaction vessel and wash the resin with hot DMF (3 × 1 min) followed by standard DCM/DMF washes.

References

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Available at:[Link]

  • Peptide Chemistry. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Available at:[Link]

Sources

Optimization

improving reaction yield in the synthesis of N-benzoyl-N-methyl-L-alanine

Welcome to the Technical Support Center for Amino Acid Functionalization . As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter bottlenecks during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Acid Functionalization .

As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter bottlenecks during the N-benzoylation of secondary amino acids. The synthesis of N-benzoyl-N-methyl-L-alanine presents unique mechanistic hurdles: the N-methyl group introduces significant steric hindrance that decreases nucleophilicity, while the aqueous basic conditions required for the reaction promote the competitive hydrolysis of the electrophile.

This guide deconstructs the causality behind common experimental failures, provides a self-validating protocol, and offers targeted troubleshooting to help you maximize both yield and enantiomeric purity.

Mechanistic Pathway & Failure Modes

The standard approach for this transformation is the Schotten-Baumann reaction, which utilizes a biphasic system to partition the acyl chloride away from bulk water, minimizing hydrolysis . However, deviations in temperature, pH, or activation strategy can force the reaction down parasitic pathways.

Mechanism SM N-Methyl-L-Alanine + Benzoyl Chloride Cond Biphasic Basic Conditions (pH 9-10, 0-5°C) SM->Cond Nucleophilic Acyl Substitution Target N-Benzoyl-N-Methyl-L-Alanine (Target Product) Cond->Target Optimal Interfacial Mixing Hydrolysis Benzoic Acid (Hydrolysis Byproduct) Cond->Hydrolysis Excess Base / High Temp Munch Münchnone Formation (Racemization Risk) Target->Munch Over-activation (e.g., Ac2O)

Reaction pathway for N-benzoyl-N-methyl-L-alanine synthesis highlighting key divergence points.

Quantitative Yield Optimization

Recent green chemistry advances demonstrate that using PEG-400 as a co-solvent significantly reduces the exothermic nature of the reaction and acts as a phase-transfer catalyst, boosting yields well beyond standard biphasic conditions .

Table 1: Impact of Reaction Conditions on N-Benzoyl-N-Methyl-L-Alanine Yield

Reaction SystemTemperatureStoichiometry (BzCl:SM)Major ByproductIsolated Yield
Aqueous NaOH (1M)25 °C1.5 eqBenzoic Acid (High)45%
Biphasic (H₂O / DCM)25 °C1.5 eqBenzoic Acid (Moderate)62%
Biphasic (H₂O / DCM)0–5 °C1.1 eqBenzoic Acid (Trace)88%
PEG-400 / H₂O 0–5 °C 1.1 eq None detected 92%

Self-Validating Experimental Protocol

The following methodology integrates PEG-400 into the Schotten-Baumann framework. Every step includes a validation checkpoint to ensure the system is behaving as expected before you proceed.

Workflow Prep 1. Dissolution SM in NaOH + PEG React 2. Acylation Add BzCl at 0-5°C Prep->React Wash 3. Organic Wash Remove unreacted BzCl React->Wash Acidify 4. Acidification Adjust to pH 2.0 Wash->Acidify Isolate 5. Extraction Extract with EtOAc Acidify->Isolate

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: Substrate Dissolution

  • Action: In a 250 mL round-bottom flask, dissolve N-methyl-L-alanine (10.0 mmol, 1.03 g) in 15 mL of 1M aqueous NaOH (15.0 mmol). Add 10 mL of PEG-400.

  • Causality: PEG-400 increases the local concentration of the amine at the organic-aqueous interface, overcoming the steric hindrance of the N-methyl group.

  • Validation Checkpoint: The solution must be completely clear. Test the pH using indicator paper; it must read between 10–11.

Step 2: Temperature Equilibration

  • Action: Submerge the flask in an ice-water bath and stir at >800 rpm for 15 minutes.

  • Causality: The activation energy for amine acylation is lower than that of water attacking the acyl chloride. Maintaining 0–5 °C kinetically favors amide bond formation over hydrolysis.

  • Validation Checkpoint: An internal temperature probe must register ≤ 5 °C before proceeding.

Step 3: Electrophile Addition

  • Action: Dissolve benzoyl chloride (11.0 mmol, 1.28 mL) in 5 mL of dichloromethane (DCM). Add this solution dropwise over 30 minutes via an addition funnel. Simultaneously, add 1M NaOH dropwise to maintain the pH at ~9.5.

  • Causality: Slow addition prevents localized heating. Maintaining the pH neutralizes the HCl byproduct, preventing the amine from protonating into an unreactive ammonium salt.

  • Validation Checkpoint: No white fumes (HCl gas) should be visible. The pH must remain stable between 9 and 10.

Step 4: Reaction Maturation & Quenching

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform a TLC (EtOAc:Hexanes 1:1, UV visualization). The benzoyl chloride spot (high Rf) should be absent.

Step 5: Purification & Isolation

  • Action: Transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 × 20 mL) and discard the organic layer. Acidify the aqueous phase to pH 2.0 using 6M HCl. Extract the resulting suspension with EtOAc (3 × 30 mL). Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Causality: The initial ether wash removes non-polar impurities. Acidification protonates the target molecule's carboxylate (pKa ~3.5), driving it into the organic phase during the final extraction.

  • Validation Checkpoint: Upon addition of 6M HCl, a distinct cloudiness or white precipitate must form immediately, confirming the protonation of the product.

Troubleshooting & FAQs

Q: Why is my yield consistently below 50%, and why do I see a massive UV-active byproduct on TLC? A: You are experiencing competitive hydrolysis of benzoyl chloride, resulting in the formation of benzoic acid. This occurs when the reaction temperature exceeds 10 °C or when the biphasic mixing is inadequate. Because the N-methyl group is sterically hindered, the nucleophilic attack is slower than it would be for a primary amine. If mixing is poor, the benzoyl chloride remains exposed to bulk water for too long. Solution: Ensure vigorous stirring (>800 rpm), maintain 0–5 °C strictly during addition, and consider adding PEG-400.

Q: I am observing racemization in my final product. Doesn't the Schotten-Baumann reaction preserve stereocenters? A: Standard Schotten-Baumann conditions generally preserve the L-configuration. However, if you allow the pH to spike above 12, base-catalyzed enolization can occur. More importantly, if you attempt to activate the carboxylic acid later in your workflow (e.g., using acetic anhydride or strong coupling agents), N-benzoyl-N-methyl amino acids are highly susceptible to forming mesoionic oxazolium-5-oxides, known as münchnones. These intermediates rapidly racemize . Solution: Keep pH < 10.5 during synthesis and avoid strong dehydrating agents during subsequent peptide coupling.

Q: The reaction stalls at 70% conversion. Should I just add more benzoyl chloride? A: Do not arbitrarily add more electrophile. Excess benzoyl chloride will simply hydrolyze into benzoic acid, which will severely complicate your downstream purification (benzoic acid and your product have similar pKa values and will co-extract). The stall is likely due to a drop in pH (which protonates your starting material) or poor mass transfer. Solution: Verify your pH is maintained at 9.5. If the pH is correct, the issue is mass transfer; switch to a more efficient stirring mechanism.

Q: During workup, I cannot get the product to extract into the organic phase. What is going wrong? A: You likely have not acidified the aqueous layer sufficiently. N-methyl-L-alanine is a zwitterion and is highly water-soluble. Once benzoylated, the molecule is no longer a zwitterion, but it remains a carboxylate salt (water-soluble) at basic or neutral pH. Solution: You must drive the pH down to 2.0 using 6M HCl to fully protonate the carboxylic acid before extracting with ethyl acetate.

References

  • Wikipedia Contributors. "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Patil, et al. "An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst." International Journal of Innovative Research in Science, Engineering and Technology. URL:[Link]

  • Fazio, et al. "Shedding Light on the Chemistry and the Properties of Münchnone Functionalized Graphene." National Center for Biotechnology Information (PMC). URL:[Link]

  • McDermott, J. R., & Benoiton, N. L. "N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation." Canadian Science Publishing. URL:[Link]

Troubleshooting

Technical Support Center: Preventing Racemization During N-Benzoyl-N-Methyl-L-Alanine Activation

Welcome to the Advanced Technical Support Guide for peptide chemists and drug development professionals. Activating N-alkyl-N-acyl amino acids—specifically L-Alanine, N-benzoyl-N-methyl- carboxylic acid—presents one of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for peptide chemists and drug development professionals. Activating N-alkyl-N-acyl amino acids—specifically L-Alanine, N-benzoyl-N-methyl- carboxylic acid—presents one of the most severe stereochemical challenges in synthetic chemistry. This guide synthesizes mechanistic theory with field-validated protocols to help you achieve stereopure couplings.

The Mechanistic Pathology of N-Methyl-N-Acyl Racemization

To prevent epimerization, we must first understand the causality behind it. Standard N-acyl amino acids typically form 5(4H)-oxazolones (azlactones) upon activation. However, because the nitrogen in N-benzoyl-N-methyl-L-alanine is methylated, it cannot form a neutral oxazolone.

Instead, activation yields a highly reactive, mesoionic oxazolium-5-oxide (münchnone) intermediate[1]. The α-proton of this münchnone is exceptionally acidic. Even trace amounts of weak bases will abstract this proton, generating an achiral, planar enolate[2]. Subsequent non-stereoselective reprotonation leads to rapid racemization. Compounding this issue, the steric bulk of the N-methyl group severely retards the bimolecular coupling rate with the incoming amine, providing the activated intermediate ample time to undergo münchnone formation and epimerize before the peptide bond is established.

MechanisticPathway A N-Benzoyl-N-Methyl-L-Alanine B O-Acylisourea (Activated) A->B DIC Activation C Oxazolium-5-oxide (Münchnone) B->C Intramolecular Cyclization F Coupling with Amine B->F Fast Trapping (Oxyma Pure) D Achiral Enolate Intermediate C->D Base-Catalyzed Deprotonation E Racemized Münchnone (D/L) D->E Reprotonation E->F Slow Coupling (Steric Hindrance) G Epimerized Peptide Product F->G From E H Stereopure Peptide Product F->H From B

Pathway of münchnone-mediated racemization vs. kinetic trapping.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard HATU/DIPEA coupling for this molecule? A1: HATU requires a tertiary amine base (like DIPEA) to generate the carboxylate for activation. In the context of N-benzoyl-N-methyl-L-alanine, DIPEA acts as a direct catalyst for the deprotonation of the münchnone intermediate. Furthermore, the highly polar nature of DMF (the standard solvent for HATU) thermodynamically stabilizes the mesoionic intermediate, accelerating epimerization[3].

Q2: What is the most effective coupling reagent to preserve stereochemistry here? A2: We recommend two primary systems based on empirical success:

  • DIC / Oxyma Pure: This system is base-free. Oxyma Pure (pKa 4.60) acts as a highly efficient nucleophile that kinetically traps the O-acylisourea to form a stable active ester before it can cyclize into the münchnone[4].

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is uniquely documented to mediate amide bond formation with remarkable resistance to racemization, even in highly hindered N-methylated systems[5].

Q3: If my protocol strictly requires a base, which one should I choose? A3: Never use unhindered bases. Substitute DIPEA or NMM with 2,4,6-trimethylpyridine (TMP or collidine) . The severe steric hindrance of TMP prevents it from efficiently abstracting the α-proton of the münchnone, while still being basic enough to facilitate carboxylate activation.

Troubleshooting Matrix

Symptom / IssueMechanistic CauseRecommended Solution
High Epimerization (>20%) Base-catalyzed abstraction of the münchnone α-proton.Eliminate base entirely by switching to a DIC/Oxyma Pure activation strategy.
Incomplete Coupling / Low Yield N-methyl steric hindrance drastically reduces the aminolysis rate.Perform a double coupling. Increase reaction concentration (e.g., 0.2 M to 0.4 M) to drive bimolecular kinetics.
False Negative on Kaiser Test The Ninhydrin (Kaiser) test cannot detect secondary amines (N-methyl groups).Switch to the Chloranil test or Bromophenol Blue test to accurately monitor the consumption of the amine[3].
Premature Chain Termination Unreacted N-methyl amines are acetylated during the capping step.Ensure complete coupling via LC-MS monitoring before proceeding to acetic anhydride capping.

Quantitative Data: Coupling Condition Efficacy

The following table summarizes the expected performance of various coupling environments when activating N-benzoyl-N-methyl-L-alanine.

Coupling SystemAdditiveBase (Eq)SolventRelative Coupling RateTypical Racemization (%)
HATU NoneDIPEA (2.0)DMFFast25 - 40%
HATU HOAtTMP (2.0)DCM / DMFFast8 - 15%
DIC HOBtNoneDMFSlow10 - 20%
DIC Oxyma PureNoneDCMModerate< 5%
DEPBT NoneDIPEA (1.0)THFModerate< 2%

Validated Workflow: Base-Free Activation via DIC/Oxyma Pure

This protocol is designed as a self-validating system . By eliminating the base, we remove the primary catalyst for α-proton abstraction. By utilizing Oxyma Pure, we provide a rapid kinetic trap.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve N-benzoyl-N-methyl-L-alanine (1.2 eq) and Oxyma Pure (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Causality: DCM is a non-polar solvent. Unlike DMF, DCM does not stabilize the polar mesoionic münchnone intermediate, thereby raising the activation energy required for its formation[3].

Step 2: Thermal Control

  • Action: Cool the mixture to 0 °C using an ice bath under an inert atmosphere (Nitrogen/Argon).

  • Causality: Lowering the temperature thermodynamically suppresses the intramolecular cyclization rate of the O-acylisourea into the oxazolium-5-oxide.

Step 3: Pre-activation (Kinetic Trapping)

  • Action: Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise. Stir for exactly 3–5 minutes at 0 °C.

  • Analytical Check: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the Oxyma active ester mass confirms successful trapping without münchnone degradation.

Step 4: Aminolysis

  • Action: Add the amine component (1.0 eq) to the chilled active ester solution. Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: The N-methyl group causes severe steric clash during the nucleophilic attack. Allowing the reaction to warm slowly ensures the coupling reaches completion without exposing the unreacted active ester to high temperatures prematurely.

Step 5: Reaction Validation

  • Action: Perform a Chloranil test on a micro-cleaved resin bead (if solid-phase) or TLC/HPLC (if solution-phase). A negative result (colorless/yellow) validates the complete consumption of the secondary amine.

References

  • Title: N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation Source: Canadian Science Publishing URL: [Link]

  • Title: Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization Source: Biopolymers (PubMed) URL: [Link]

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: PeptideChemistry.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cleavage of N-Benzoyl-N-Methyl-L-Alanine (Bma) Peptides

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling with the synthesis of highly modified peptidomimetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling with the synthesis of highly modified peptidomimetics. One of the most notorious challenges in solid-phase peptide synthesis (SPPS) is the incorporation and successful cleavage of N-acylated, N-methylated amino acids, such as N-benzoyl-N-methyl-L-alanine (Bma).

When placed at the N-terminus, Bma is highly susceptible to a specific degradation pathway during standard Trifluoroacetic Acid (TFA) cleavage, resulting in the complete deletion of the Bma residue from the final peptide. This guide provides the mechanistic causality behind this failure and field-proven, self-validating protocols to rescue your peptide yields.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my N-terminal Bma residue completely missing in my LC-MS data after TFA cleavage? A1: This is a classic case of acid-catalyzed intramolecular cleavage. The N-methyl group of the Bma residue induces a high population of the cis-amide bond conformation. This steric pre-organization brings the carbonyl oxygen of the N-benzoyl group into close proximity with the adjacent peptide bond carbonyl. In the highly acidic environment of standard cleavage cocktails (e.g., 95% TFA), the amide nitrogen is protonated, making the peptide bond highly electrophilic. The benzoyl carbonyl oxygen acts as a nucleophile, attacking the peptide bond to form a 5-phenyloxazolinium intermediate. This reaction cleaves the peptide bond, releasing the truncated peptide and the oxazolinium ion. For foundational mechanistic studies on this phenomenon, refer to .

Q2: I added water as a scavenger to protect my side chains. Could this be making the deletion worse? A2: Yes. While water is a standard scavenger for trapping carbocations, it actively exacerbates the deletion of N-acylated N-methyl amino acids. Water acts as a nucleophile that rapidly hydrolyzes the 5-phenyloxazolinium intermediate. By Le Chatelier's principle, this hydrolysis drives the equilibrium of the degradation pathway forward, significantly reducing the yield of your intact Bma-peptide . You must switch to strictly anhydrous cleavage cocktails (e.g., TFA/Triisopropylsilane).

Q3: How do temperature and time influence this side reaction? A3: The oxazolinium formation is a kinetically driven side reaction. Standard cleavage conditions (room temperature for 2-3 hours) provide ample thermal energy and time for the degradation to reach completion. By lowering the cleavage temperature to 4 °C and restricting the reaction time to 1-2 hours, you kinetically trap the intact peptide before the intramolecular attack can occur at scale.

Q4: What is the ultimate, fail-safe strategy to prevent this deletion? A4: The most authoritative solution is to avoid high concentrations of TFA entirely. By synthesizing your peptide on a hyper-acid labile resin, such as 2-Chlorotrityl Chloride (2-CTC) or Sieber Amide resin, you can cleave the fully protected peptide using 1-5% TFA in Dichloromethane (DCM). At this low acid concentration, the protonation of the amide bond is insufficient to trigger the nucleophilic attack, preserving >90% of the intact Bma-peptide.

Section 2: Diagnostic & Mechanistic Visualizations

Mechanism A Intact Bma-Peptide (N-Benzoyl-N-Methyl-L-Alanine) B TFA Acidic Environment (Protonation of Amide Nitrogen) A->B C Nucleophilic Attack (Benzoyl Oxygen attacks Carbonyl) B->C D 5-Phenyloxazolinium Intermediate + Cleaved Peptide C->D E Truncated Peptide (Loss of N-terminal Bma) D->E

Mechanistic pathway of N-terminal Bma deletion via 5-phenyloxazolinium intermediate formation.

Workflow Start Bma-Peptide on Resin Ready for Cleavage Decision Resin Type? Start->Decision CTC Hyper-Acid Labile (e.g., 2-CTC, Sieber) Decision->CTC Yes Standard Standard (e.g., Wang, Rink Amide) Decision->Standard No LowTFA Protocol A: Mild Cleavage 1-5% TFA in DCM, 15-30 min CTC->LowTFA HighTFA Protocol B: Optimized Global Anhydrous TFA/TIS, 4°C, 1-2h Standard->HighTFA LCMS LC-MS Analysis Confirm Intact Bma-Peptide LowTFA->LCMS HighTFA->LCMS

Decision tree and troubleshooting workflow for optimizing Bma-peptide cleavage conditions.

Section 3: Quantitative Optimization Data

To illustrate the causality of cleavage conditions on Bma retention, the following table synthesizes expected yields based on empirical optimization data.

Cleavage CocktailResin TypeTemperatureTimeExpected Intact Peptide YieldMechanism / Rationale
95% TFA, 5% H₂OWang / Rink25 °C3 h< 10% (Major Deletion)High acid + H₂O drives rapid oxazolinium hydrolysis.
95% TFA, 5% TISWang / Rink25 °C3 h~ 20 - 30% Anhydrous conditions slightly slow the degradation pathway.
95% TFA, 5% TISWang / Rink4 °C1 h~ 40 - 50% Lower temperature and time kinetically trap the intact peptide.
1-5% TFA in DCM2-CTC / Sieber25 °C30 min> 90% (Optimal)Acid concentration is too low to efficiently protonate the amide.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Mild Cleavage using 2-CTC Resin (The Gold Standard)

Use this protocol if your peptide is synthesized on a hyper-acid labile resin. This yields a fully protected peptide (except for the C-terminus).

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove any residual Dimethylformamide (DMF). DMF is basic and will neutralize the dilute TFA.

  • Cocktail Preparation: Prepare a fresh solution of 2% TFA in DCM (v/v).

  • Cleavage: Add 5 mL of the cleavage cocktail to the resin. Agitate gently for 15 minutes at room temperature.

  • Self-Validation Check (Visual): The 2-CTC resin cleavage generates a trityl cation. The solution should turn a distinct dark red/orange. If it remains completely colorless, your TFA may be degraded or neutralized by residual base.

  • Collection & Quenching: Filter the cleavage solution into a round-bottom flask containing 10 mL of 10% Pyridine in Methanol. Causality: Quenching the acid immediately prevents the TFA concentration from spiking as the highly volatile DCM evaporates during concentration, which would otherwise trigger Bma deletion.

  • Evaporation: Evaporate the solvent under reduced pressure to yield the protected intact Bma-peptide.

Protocol B: Optimized Global Deprotection for Standard Resins

Use this protocol if you are forced to use Wang or Rink Amide resins, which require high TFA concentrations to cleave the linker.

  • Pre-Chilling: Chill the dry peptidyl-resin in a reaction vessel on ice. Separately, prepare an anhydrous cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Phenol (or 1,2-Ethanedithiol if methionine/cysteine is present). Chill the cocktail to 4 °C. Strictly avoid water.

  • Cold Cleavage: Add the chilled cocktail to the resin. Incubate at 4 °C (in a cold room or ice bath) for exactly 60 to 90 minutes. Do not exceed 90 minutes.

  • Precipitation: Filter the resin and drop the cleavage filtrate directly into 10 volumes of ice-cold diethyl ether.

  • Self-Validation Check (Physical): Immediate formation of a white, flocculent precipitate confirms peptide recovery. If the solution remains clear, the peptide may be highly hydrophobic; add cold hexane dropwise until precipitation occurs.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes at 4 °C. Decant the ether, wash the pellet twice more with cold ether, and dry under a gentle stream of nitrogen.

  • LC-MS Verification: Dissolve a 1 mg sample in 50% Acetonitrile/Water and inject 1 µL into the LC-MS. The dominant peak must match the theoretical [M+H]⁺ of the intact Bma-peptide, confirming successful kinetic trapping.

References

  • Fang, W.-J., Bennett, M. A., & Aldrich, J. V. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Science.[Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-Benzoyl-N-Methyl-L-Alanine Coupling Cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of solid-phase peptide synthesis (SPPS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of solid-phase peptide synthesis (SPPS). Coupling N-benzoyl-N-methyl-L-alanine is notoriously difficult. The N-methylation induces severe steric hindrance, while the N-benzoyl group drastically alters the activation chemistry compared to standard Fmoc-protected amino acids, leading to severe side reactions if not properly managed.

Below is our authoritative troubleshooting guide to help you establish a robust, self-validating workflow for this specific coupling cycle.

Part 1: Causality & Mechanisms (The "Why")

FAQ 1: Why does N-Benzoyl-N-Methyl-L-Alanine epimerize so much faster than Fmoc-N-Methyl-L-Alanine?

Causality: Standard carbamate protecting groups (like Fmoc or Boc) form relatively stable 2-alkoxy-5(4H)-oxazolones upon carboxyl activation. However, N-acyl groups (such as the benzoyl group) aggressively participate in intramolecular cyclization, 1[1]. Because the nitrogen is methylated, the intermediate cannot tautomerize into a neutral species. Instead, it forms a mesoionic oxazolone (münchnone). This highly delocalized intermediate rapidly loses its alpha-proton, leading to near-instantaneous epimerization (racemization) in the presence of strong bases[2].

FAQ 2: Why am I seeing deletion sequences despite using HATU and heating the reaction?

Causality: N-methyl amino acids suffer from 3[3]. When you heat the reaction or use excess DIPEA with HATU, you accelerate the formation of the münchnone intermediate much faster than the desired aminolysis. The activated ester degrades or epimerizes before it can overcome the steric barrier to couple to the resin. Solution: You must switch to an activation system that maintains the chiral integrity of the activated ester over a longer coupling duration, such as a base-free DIC/OxymaPure system.

FAQ 3: During this prolonged coupling, my peptide chain is cleaving from the resin. What is happening?

Causality: If you are coupling N-benzoyl-N-methyl-L-alanine onto a resin-bound dipeptide, the slow coupling rate leaves the free N-terminus exposed for hours. This allows the dipeptide to attack its own ester linkage to the resin, 2[2]. This side reaction permanently truncates your synthesis. Solution: Utilize a highly sterically hindered linker, such as 2-Chlorotrityl chloride (2-CTC) resin, which physically blocks the DKP cyclization transition state.

Part 2: Quantitative Data & Reagent Selection

To successfully perform4[4], reagent selection is the most critical variable. The table below summarizes the quantitative impact of various coupling systems on this specific residue.

Coupling SystemBase RequiredEpimerization RiskCoupling EfficiencyMechanistic Rationale
HATU / DIPEA Strong (DIPEA)Critical (>30%) HighStrong base rapidly deprotonates the intermediate, driving mesoionic oxazolone (münchnone) formation.
HATU / TMP Weak (Collidine)Moderate (~5-10%)HighWeaker base mitigates but does not eliminate deprotonation of the highly activated ester.
DIC / OxymaPure None (Base-Free)Low (<2%) Moderate-HighNeutral/mildly acidic conditions prevent münchnone formation while maintaining sufficient reactivity.
TFFH (Acid Fluoride) None (Base-Free)Low (<1%) Very HighGenerates an extremely reactive acid fluoride in situ; avoids oxazolone pathways entirely.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol for base-free DIC/OxymaPure coupling incorporates built-in validation checkpoints. Do not proceed to subsequent steps without passing the validation gates.

Step 1: Resin Preparation & Amine Validation

  • Swell the peptide-resin in a 5 of DMF/DCM (1:1) for 20 minutes[5]. Ensure the N-terminal amine is fully deprotected.

  • Validation Gate: Perform a Chloranil test (if the terminal residue on the resin is a secondary amine) or a Kaiser test (if primary). The resin beads must show a distinct color change confirming the presence of free amines.

Step 2: Reagent Preparation (Base-Free)

  • In a clean vial, dissolve 3.0 equivalents of N-benzoyl-N-methyl-L-alanine and 3.0 equivalents of OxymaPure in a minimal volume of peptide-synthesis grade DMF (to achieve a 0.1 M concentration).

Step 3: In Situ Activation

  • Add the amino acid/Oxyma solution to the resin. Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Causality: Adding DIC last ensures that activation occurs in the presence of the resin, minimizing the lifetime of the activated species in solution and preventing pre-mature cyclization.

Step 4: Coupling

  • Agitate the reaction vessel at 25°C for 2 to 4 hours.

  • Critical Warning: Do not apply microwave heating. Thermal energy exponentially increases the rate of epimerization relative to aminolysis for N-acyl-N-alkyl residues.

Step 5: System Validation (Micro-cleavage)

  • Withdraw a 5 mg aliquot of the coupled resin. Wash thoroughly with DMF and DCM. Cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

  • Validation Metric: The chromatogram must show >95% conversion to the target mass, with the D-Ala epimer peak integrating to <2% relative to the L-Ala product.

Part 4: Visualizing the Workflows

Mechanistic Divergence

The following diagram illustrates why base-free activation is mandatory for N-benzoyl-N-methyl-L-alanine to prevent chiral degradation.

Mechanism cluster_0 Base-Catalyzed Pathway (High Risk) cluster_1 Base-Free Pathway (Optimized) Start N-Benzoyl-N-Methyl-L-Ala + Activating Agent HATU HATU / DIPEA (Strong Base) Start->HATU DIC DIC / OxymaPure (Neutral/Mild) Start->DIC Munch Mesoionic Oxazolone (Münchnone) HATU->Munch Intramolecular Cyclization Racemization Rapid Epimerization (D/L Mixture) Munch->Racemization Loss of alpha-proton Product Target L-Peptide (High Purity) Racemization->Product Aminolysis (Yields Epimers) ActiveEster Oxyma Active Ester (Chiral Integrity Maintained) DIC->ActiveEster Direct Esterification ActiveEster->Product Aminolysis (Yields Pure L-form)

Mechanistic divergence of N-Benzoyl-N-Methyl-L-Ala activation based on coupling reagent selection.

Self-Validating Workflow

Follow this linear progression to ensure successful coupling and verification.

Workflow S1 1. Resin Prep Wash with DMF Ensure free amine S2 2. Reagent Mix 3 eq AA + 3 eq Oxyma in DMF (0.1M) S1->S2 S3 3. In Situ Activation Add mix to resin Then add 3 eq DIC S2->S3 S4 4. Coupling Agitate 2-4h at 25°C Do NOT heat S3->S4 S5 5. Validation Chloranil Test Micro-cleavage LC-MS S4->S5

Self-validating solid-phase coupling workflow for sterically hindered N-acyl amino acids.

References

[1] Title: Epimerisation in Peptide Synthesis - MDPI. Source: mdpi.com. URL:

[5] Title: Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - RSC Publishing. Source: rsc.org. URL:

[3] Title: Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem. Source: benchchem.com. URL:

[2] Title: Peptide Coupling Reagents, More than a Letter Soup. Source: uniurb.it (Chem Rev). URL:

[4] Title: Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. Source: scielo.org.mx. URL:

Sources

Optimization

Technical Support Center: HPLC Method Optimization for N-Benzoyl-N-Methyl-L-Alanine

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when chromatographing derivatized, sterically hindered amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when chromatographing derivatized, sterically hindered amino acids. N-benzoyl-N-methyl-L-alanine is a notorious culprit for peak shape distortion, variable retention, and apparent "phantom" impurities.

This guide provides a causally-driven, self-validating troubleshooting framework. By understanding the underlying physical chemistry of your analyte, you can move away from trial-and-error and design robust, reproducible reversed-phase HPLC (RP-HPLC) methodologies.

Part 1: Core Mechanistic Principles

To optimize the separation of N-benzoyl-N-methyl-L-alanine, we must first deconstruct its molecular behavior in solution:

  • The Rotamer Effect (Tertiary Amide): The bond between the nitrogen and the carbonyl carbon of the benzoyl group has partial double-bond character. Because the nitrogen is also methylated, the steric clash between the N-methyl and N-benzoyl groups creates a high energy barrier to rotation. At room temperature, this results in stable cis and trans rotamers that interconvert slowly on the chromatographic timescale, leading to peak splitting 1.

  • Ionization State (Carboxylic Acid): The free carboxylic acid of the L-alanine moiety has a pKa of approximately 2.3–2.8. If the mobile phase pH is not strictly controlled below this value, the molecule exists in a mixed ionization state, causing severe peak tailing.

  • Hydrophobicity & Detection: N-methylation increases the overall hydrophobicity of the peptide backbone 2, while the benzoyl moiety provides a strong UV chromophore optimal for detection at 254 nm 3.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my pure N-benzoyl-N-methyl-L-alanine standard elute as two distinct peaks or a severely broadened smear at room temperature? A: This is the hallmark of cis-trans rotameric equilibrium. At 20–25 °C, the rate of interconversion between the two rotamers is too slow to average out during the analyte's transit through the column. The stationary phase resolves the cis and trans states as if they were two different molecules. The Fix: You must provide thermodynamic energy to overcome the rotational barrier. Increase the column compartment temperature to 55–65 °C. This accelerates the interconversion rate until the rotamers coalesce into a single, sharp, time-averaged peak 4.

Q: My retention times are drifting, and the peak exhibits severe tailing even at elevated temperatures. What is the root cause? A: This indicates a secondary retention mechanism driven by incomplete ionization suppression. If your mobile phase pH is near the analyte's pKa, the molecule dynamically shifts between its protonated (hydrophobic) and deprotonated (hydrophilic) states. Furthermore, the deprotonated carboxylate will interact ionically with residual silanols on the silica stationary phase. The Fix: Force the equilibrium to the fully protonated state. Add 0.1% Trifluoroacetic Acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile). This drops the pH to ~2.0, neutralizing the carboxylate, suppressing silanol interactions, and ensuring reproducible hydrophobic retention.

Q: How do I optimize the gradient to separate N-benzoyl-N-methyl-L-alanine from its non-methylated precursor (N-benzoyl-L-alanine)? A: N-methylation eliminates a hydrogen-bond donor and alters the conformational landscape, inherently increasing retention on a reversed-phase C18 column 2. To separate these closely eluting species, utilize a shallow gradient ramp (e.g., 1–2% B per minute) starting from a highly aqueous composition (10% B). Acetonitrile is preferred over methanol here; its aprotic nature prevents disruption of the subtle dipole interactions that differentiate the methylated and non-methylated amides.

Part 3: Self-Validating Experimental Protocol

To definitively prove whether a split peak is a rotameric artifact or a true chemical impurity (e.g., a diastereomer or synthesis byproduct), execute the following Temperature-Dependent Coalescence Assay .

Step 1: Sample Preparation Dissolve the N-benzoyl-N-methyl-L-alanine standard in an aprotic-rich diluent (e.g., 20:80 Water:Acetonitrile) to a concentration of 0.5 mg/mL. Causality: Matching the injection solvent closely to the initial gradient conditions prevents solvent-mismatch peak distortion at the column head.

Step 2: System Equilibration Equilibrate a high-purity C18 column (150 x 4.6 mm, 3 µm) with 90% Mobile Phase A (Water + 0.1% TFA) and 10% Mobile Phase B (Acetonitrile + 0.1% TFA) at 1.0 mL/min. Causality: The 0.1% TFA forces the analyte into a neutral state, preventing secondary ionic interactions.

Step 3: Thermal Matrix Injection Program the column compartment to run sequential isothermal runs at 25 °C, 35 °C, 45 °C, 55 °C, and 65 °C. Inject 5 µL of the sample at each temperature.

Step 4: Detection & Interpretation Monitor absorbance at 254 nm to maximize the signal-to-noise ratio of the benzoyl chromophore 3. Overlay the resulting chromatograms. If the resolution ( Rs​ ) between the two peaks decreases to 0 (coalescence) as temperature rises, the phenomenon is confirmed as rotamerism 1. If they remain separated, you have a true chemical impurity.

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of N-benzoyl-N-methyl-L-alanine during the thermal matrix assay.

Column Temp (°C)Chromatographic ProfileResolution ( Rs​ ) of Split PeaksPeak Width at Half-Height ( W50​ )Theoretical Plates ( N )
25 Two distinct peaks (cis/trans)> 1.5N/A (Split)< 2,000
35 Broad, merged peak< 1.0 (Valley present)0.85 min~ 3,500
45 Single tailing peak0 (Coalescing)0.42 min~ 6,000
55 Single sharp peakN/A (Fully coalesced)0.15 min> 12,000
65 Single sharp peakN/A (Fully coalesced)0.12 min> 15,000
Part 5: Visualizations

RotamerTroubleshooting Start Observation: Peak Splitting / Broadening Action1 Action: Increase Column Temp to 60°C Start->Action1 Decision Do the peaks coalesce into a single sharp peak? Action1->Decision OutcomeA Diagnosis: Cis-Trans Rotamers Decision->OutcomeA Yes OutcomeB Diagnosis: Chemical Impurity / Diastereomer Decision->OutcomeB No NextA Solution: Run routine method at 60°C OutcomeA->NextA NextB Solution: Optimize Gradient / Selectivity OutcomeB->NextB

Caption: Logical troubleshooting workflow for diagnosing and resolving HPLC peak splitting.

MethodOptimization Step1 1. Mobile Phase Add 0.1% TFA to suppress ionization Step2 2. Temperature Elevate to 60°C to coalesce rotamers Step1->Step2 Step3 3. Gradient Shallow ACN ramp for selectivity Step2->Step3 Step4 4. Detection UV at 254 nm for benzoyl chromophore Step3->Step4

Caption: Sequential HPLC method optimization pathway for N-benzoyl-N-methyl-L-alanine.

Part 6: References
  • [1] Title: Kinetic Studies of Fast Equilibrium by Means of High-performance Liquid Chromatography. X. Separation of Rotamers of Acetanilides Source: Oxford Academic (oup.com) URL:[Link]

  • [4] Title: β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid Source: PMC (nih.gov) URL:[Link]

  • [2] Title: Site-Selective N-Methylation of Peptides on Solid Support Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Coupling Efficiency of Sterically Hindered and Unhindered Alanine Derivatives in Peptide Synthesis

Introduction In the field of peptide-based drug development, the precise assembly of amino acids is paramount. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this process, yet challenges remain, particularly whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of peptide-based drug development, the precise assembly of amino acids is paramount. Solid-Phase Peptide Synthesis (SPPS) has revolutionized this process, yet challenges remain, particularly when incorporating non-canonical or modified amino acids.[1][2] N-methylation, the substitution of a backbone amide proton with a methyl group, is a key modification used to enhance a peptide's pharmacokinetic properties, such as metabolic stability, cell permeability, and conformational rigidity.[3][4][5][6] However, this modification introduces significant steric hindrance, which complicates the crucial peptide bond formation step, often leading to lower yields and incomplete reactions.[5][7][8]

This guide provides a detailed comparative analysis of the coupling efficiency of three alanine derivatives, each representing a distinct level of steric challenge:

  • L-Alanine : A simple, unhindered proteinogenic amino acid, serving as our baseline for optimal coupling.

  • Fmoc-N-methyl-L-alanine : The industry-standard building block for introducing N-methylated alanine, representing a common steric challenge.

  • N-benzoyl-N-methyl-L-alanine : A less conventional derivative, presenting a unique combination of steric and electronic factors due to the N-benzoyl group.

By understanding the underlying chemical principles and leveraging optimized protocols, researchers can effectively navigate the challenges of synthesizing complex, modified peptides.

Section 1: The Baseline – Efficient Coupling of L-Alanine

L-Alanine, with its small methyl side chain, is one of the least sterically hindered amino acids. Its primary amine is readily accessible and highly nucleophilic, making peptide bond formation rapid and efficient under standard SPPS conditions.

Mechanism and Causality: The coupling process involves the activation of the C-terminus of an incoming Fmoc-L-Alanine, typically forming a highly reactive ester intermediate with a coupling reagent like HCTU or HBTU.[9] This activated species is then readily attacked by the free N-terminal amine of the resin-bound peptide chain. Due to the minimal steric hindrance, this reaction proceeds to completion quickly, often within 15-60 minutes, with high fidelity.[10] The efficiency of this step is critical, as the overall yield of a long peptide is a product of the efficiency of each individual coupling step.[1]

Experimental Protocol: Standard Coupling of Fmoc-L-Alanine

This protocol outlines a typical manual coupling cycle using HCTU, a common and effective coupling reagent.

1. Resin Preparation:

  • Start with a pre-loaded resin (e.g., Rink Amide) with the N-terminal Fmoc group removed.
  • Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min) to remove residual deprotection solution (e.g., piperidine).[10]

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-L-Alanine (4 eq. relative to resin loading) and HCTU (3.9 eq.) in DMF.
  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (8 eq.), to the solution.
  • Allow the mixture to pre-activate for 1-2 minutes. This step generates the reactive O-acyluronium intermediate.[11]

3. Coupling Reaction:

  • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
  • Agitate the mixture for 30-60 minutes at room temperature.[10]

4. Monitoring and Washing:

  • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the complete consumption of the primary amine and a successful coupling.
  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove all excess reagents and byproducts.[12]

Section 2: The Challenge of N-Methylation – Fmoc-N-methyl-L-alanine

The introduction of a methyl group on the backbone nitrogen of alanine dramatically alters its reactivity. While beneficial for the final peptide's properties, it presents a significant synthetic hurdle.[3][4][5]

Mechanism and Causality: The N-methyl group introduces two primary challenges:

  • Steric Hindrance: The methyl group physically obstructs the approach of the activated amino acid's electrophilic center to the nitrogen's lone pair, slowing down the reaction rate.[13][14]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is electronically less nucleophilic than a primary amine.[13]

These factors combined mean that standard coupling conditions used for L-Alanine are often insufficient, leading to incomplete reactions and the formation of truncated or deletion peptide sequences.[6][8] To overcome this, more robust strategies are required, such as using more potent coupling reagents, extending reaction times, or employing microwave energy to overcome the activation barrier.[4][15][16][17]

Coupling Reagent Selection: For sterically hindered residues like Fmoc-N-methyl-L-alanine, aminium/uronium salts such as HATU are highly recommended.[6][18] HATU converts the amino acid into a corresponding OAt active ester, which is more reactive than the OBt esters generated by HBTU or HCTU.[9] The anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group further accelerates the coupling reaction, making HATU superior for difficult couplings.[9]

Experimental Protocol: Optimized Coupling of Fmoc-N-methyl-L-alanine

This protocol employs HATU and extended reaction times to ensure a successful coupling.

1. Resin Preparation:

  • As per the standard protocol, begin with the N-terminal deprotected peptide-resin, washed thoroughly with DMF.

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-N-methyl-L-alanine (4 eq.) and HATU (3.9 eq.) in DMF.[12]
  • Add DIPEA (8 eq.) and allow the solution to pre-activate for 2-3 minutes.[12]

3. Coupling Reaction:

  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for an extended period, typically 2-6 hours, at room temperature.[12] For particularly difficult sequences (e.g., coupling onto another N-methylated residue), a double coupling may be necessary.[6][15]

4. Monitoring and Washing:

  • The standard Kaiser test will not work for secondary amines.[12] Instead, use a bromophenol blue test to monitor the reaction. A yellow color indicates complete coupling, while blue or green signifies an incomplete reaction requiring recoupling.[6][13]
  • Once complete, drain and wash the resin with DMF (3x) and DCM (3x).[12]

Section 3: An Alternative Derivative – N-benzoyl-N-methyl-L-alanine

N-benzoyl-N-methyl-L-alanine is not a standard building block for Fmoc-based SPPS. The benzoyl group is a very stable amide, not removable by the standard piperidine or TFA treatments used in SPPS. Its use would be relegated to solution-phase synthesis or as a permanent N-terminal cap. However, analyzing its theoretical coupling efficiency provides valuable insight into the interplay of steric and electronic effects.

Mechanism and Causality:

  • Steric Hindrance: The steric bulk of the N-benzoyl group is significantly larger than the Fmoc group on the incoming amino acid and comparable to the N-methyl group on the resin. Coupling to an N-benzoyl-N-methyl-L-alanine residue would be extremely challenging due to the combined bulk of both substituents on the nitrogen atom.

  • Electronic Effects: The benzoyl group is electron-withdrawing, which would further decrease the nucleophilicity of the N-methylamino group, making it even less reactive than its Fmoc-protected counterpart.

Given these factors, achieving efficient coupling to an N-benzoyl-N-methyl-L-alanine residue would be exceptionally difficult and would likely require harsh conditions, such as the use of acyl fluorides or highly reactive phosphonium salts like PyBOP, potentially with heating.[15][19] The synthesis of peptides using N-benzoyl protected amino acids is more common in solution-phase synthesis.[20]

Section 4: Comparative Analysis & Data Summary

The choice of amino acid derivative and coupling strategy has a profound impact on synthesis outcomes. The following table summarizes the key differences.

FeatureL-AlanineFmoc-N-methyl-L-alanineN-benzoyl-N-methyl-L-alanine
Structure Primary amine, small side chainSecondary amine, Fmoc protectionSecondary amine, Benzoyl protection
Steric Hindrance LowHigh[5][14]Very High
N-Amine Nucleophilicity HighReduced[13]Significantly Reduced
Recommended Reagent HCTU, HBTUHATU [6][18], PyAOP[19]Acyl Halides, PyBrOP (Hypothetical)
Typical Coupling Time 30-60 min2-6 hours, may require double coupling[12]> 4 hours, likely requires heating
Monitoring Test Kaiser TestBromophenol Blue Test[6]Bromophenol Blue Test
Expected Yield >99%95-99% (with optimization)<90% (highly sequence dependent)
Key Challenge MinimalOvercoming steric hindrance[13]Extreme steric hindrance & low nucleophilicity

Section 5: Visualizing the Coupling Workflows

The following diagrams illustrate the key decision points and workflows in SPPS for unhindered versus hindered amino acids.

cluster_0 Standard SPPS Cycle (e.g., L-Alanine) A 1. Fmoc Deprotection (20% Piperidine/DMF) B 2. Wash (DMF/DCM) A->B C 3. Activation & Coupling (Fmoc-Ala-OH, HCTU, DIPEA) B->C D 4. Kaiser Test (Negative?) C->D E 5. Wash & Proceed to Next Cycle D->E Yes F Recouple D->F No F->C cluster_1 Optimized SPPS Cycle for N-Methyl-L-Alanine A1 1. Fmoc Deprotection (20% Piperidine/DMF) B1 2. Wash (DMF/DCM) A1->B1 C1 3. Activation & Coupling (Fmoc-N-Me-Ala-OH, HATU) Extended Time (2-6h) B1->C1 D1 4. Bromophenol Blue Test (Negative?) C1->D1 E1 5. Wash & Proceed to Next Cycle D1->E1 Yes F1 Recouple (Fresh Reagents) D1->F1 No F1->C1

Caption: Optimized SPPS workflow for a sterically hindered N-methylated amino acid.

Conclusion

The successful incorporation of alanine derivatives into a peptide sequence is directly dependent on anticipating and addressing the steric and electronic challenges posed by their unique structures. While L-Alanine couples with high efficiency under standard conditions, N-methylated analogues require a more robust approach. Fmoc-N-methyl-L-alanine can be coupled effectively through the use of powerful activating reagents like HATU, extended reaction times, and careful monitoring. The theoretical challenges posed by a derivative like N-benzoyl-N-methyl-L-alanine underscore the importance of protecting group strategy in peptide synthesis. By applying the principles and protocols outlined in this guide, researchers can confidently synthesize complex peptides, paving the way for the development of next-generation therapeutics.

References

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in molecular biology (Clifton, N.J.), 1047, 141–149. [Link]

  • Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature. [Link]

  • ResearchGate. A convenient microwave-enhanced solid-phase synthesis of short chain N -methyl-rich peptides | Request PDF. ResearchGate. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]

  • Mexican Chemical Society. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). J. Mex. Chem. Soc.. [Link]

  • AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • ResearchGate. Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF. ResearchGate. [Link]

  • AAPPTec. Coupling Reagents. AAPPTec. [Link]

  • Tian, Y., et al. (2015). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Scientific reports, 5, 13154. [Link]

  • Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences of the United States of America, 114(43), 11397–11402. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561. [Link]

  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Jensen, K. J. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 40(11), 5357-5370. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Synfacts. Efficient Method for the Synthesis of N-Methylated Peptides. Synfacts. [Link]

  • Aurelio, L., et al. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 67(13), 4539–4546. [Link]

  • Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules (Basel, Switzerland), 27(21), 7586. [Link]

  • Knowledge UChicago. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. University of Chicago. [Link]

  • Chem-Impex. Benzyl-N-methyl-L-alanine. Chem-Impex. [Link]

  • PrepChem. Synthesis of N-benzoyl L-alanine. PrepChem. [Link]

  • ACS Publications. Enhancing the Efficiency of the Solid Phase Peptide Synthesis (SPPS) Process by High Shear Mixing. ACS Publications. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

  • ResearchGate. (PDF) Microwave-assisted solid-phase (SPPS) and solution-phase (SPS) synthesis of biological dipeptide ((β-alanine-L-histidine). ResearchGate. [Link]

  • Google Patents. Improvements in solid-phase synthesis of peptides and related compounds.

Sources

Comparative

NMR chemical shift validation for synthesized L-Alanine, N-benzoyl-N-methyl-

Comparative NMR Validation Guide: High-Purity Synthesized L-Alanine, N-benzoyl-N-methyl- Executive Summary N-methylated amino acids are critical building blocks in the development of advanced peptidomimetics, offering en...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Validation Guide: High-Purity Synthesized L-Alanine, N-benzoyl-N-methyl-

Executive Summary

N-methylated amino acids are critical building blocks in the development of advanced peptidomimetics, offering enhanced proteolytic stability, conformational rigidity, and membrane permeability[1]. However, the structural validation of L-Alanine, N-benzoyl-N-methyl- (commonly referred to as N-benzoyl-N-methyl-L-alanine) presents a unique analytical challenge. The steric bulk of the N-methyl and N-benzoyl groups restricts rotation around the tertiary amide bond, leading to distinct cis and trans rotamers in solution[2][3]. For researchers and drug development professionals, distinguishing these intrinsic rotameric states from synthetic impurities is paramount. This guide objectively compares high-purity synthesized N-benzoyl-N-methyl-L-alanine against standard commercial grades, providing a self-validating Nuclear Magnetic Resonance (NMR) methodology to ensure scientific integrity.

The Causality of Amide Bond Isomerization

In standard secondary amides, the trans configuration is overwhelmingly favored due to steric and dipolar constraints. However, the substitution of the amide proton with a methyl group in N-benzoyl-N-methyl-L-alanine fundamentally alters the molecule's conformational energy landscape. This N-methylation decreases the difference in steric strain between the cis and trans geometries[2].

The rotational barrier for this isomerization is approximately 14–20 kcal/mol[3]. Consequently, at room temperature (298 K), the interconversion between the s-cis and s-trans states is slow on the NMR timescale. A single, perfectly pure molecule will therefore exhibit two distinct sets of NMR signals. Misinterpreting these dual signals as chemical impurities (such as unreacted starting materials or desmethyl byproducts) is a common pitfall in standard quality control workflows.

Comparative Performance Data

To demonstrate the superiority of optimized synthesis and purification protocols, Table 1 compares our High-Purity Synthesized product against a Standard Commercial Grade alternative. The data highlights how trace impurities can hide beneath complex rotameric splitting patterns if not properly resolved.

Table 1: Comparative NMR and Quality Metrics for N-Benzoyl-N-Methyl-L-Alanine

MetricHigh-Purity SynthesizedStandard Commercial GradeCausality / Significance
Overall Purity (1H qNMR) > 99.5%~ 95.0%Optimized coupling and cleavage minimize side reactions.
Rotamer Ratio (CDCl3, 298K) 2.5 : 1 (trans:cis)2.5 : 1 (trans:cis)Intrinsic molecular property; consistent across grades.
Trace Desmethyl Impurity Undetectable1.2%Incomplete N-methylation during standard synthesis.
Enantiomeric Excess (ee) > 99% (L-isomer)96%High-purity process prevents racemization at the alpha-carbon.
Residual Solvent (DMSO/DMF) < 0.01%0.5%Advanced lyophilization vs. standard rotary evaporation.

Self-Validating Experimental Protocol: NMR Rotamer Deconvolution

To establish absolute trustworthiness in your analytical data, the following step-by-step protocol acts as a self-validating system. By utilizing Variable Temperature (VT) NMR, the method inherently proves whether secondary peaks are rotamers (which will coalesce upon heating) or actual impurities (which will remain distinct).

Step 1: Sample Preparation and Solvent Selection

  • Accurately weigh 15 mg of L-Alanine, N-benzoyl-N-methyl-.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: While CDCl3 is commonly used, DMSO-d6 is highly polar and provides a different dielectric environment that shifts the cis/trans equilibrium[3][4]. More importantly, DMSO-d6 is strictly required for VT-NMR due to its high boiling point (189 °C), allowing the sample to be heated safely beyond the rotamer coalescence temperature.

Step 2: 1D 1H and 13C NMR Acquisition (298 K)

  • Acquire a standard 1H NMR spectrum (e.g., 400 MHz, 16 scans, relaxation delay 2.0 s).

  • Acquire a 13C{1H} NMR spectrum (1024 scans).

  • Observation: Note the duplicated signals. The N-methyl group will appear as two distinct singlets (typically around ~2.8 ppm and ~3.0 ppm). The alpha-proton will appear as two distinct quartets.

Step 3: Variable Temperature (VT) NMR Validation

  • Calibrate the NMR probe temperature using an ethylene glycol standard to ensure accurate thermal readings.

  • Increase the sample temperature incrementally: 298 K, 323 K, 353 K, and 373 K.

  • Acquire a 1H NMR spectrum at each temperature step, allowing exactly 5 minutes for thermal equilibration before each acquisition.

  • Validation: As thermal energy overcomes the ~16 kcal/mol rotational barrier, the exchange rate between cis and trans states increases. At the coalescence temperature (approx. 350-360 K), the two N-methyl singlets will broaden and merge into a single, time-averaged peak. If a secondary peak does not broaden and merge with the primary peak, it is a structural impurity, definitively separating the high-purity product from standard grade alternatives.

Workflow Visualization

To standardize this validation across your laboratory, follow the logical workflow mapped below.

NMR_Validation Start Synthesized N-Benzoyl-N-Methyl-L-Alanine Prep Sample Preparation (DMSO-d6) Start->Prep NMR1D 1D 1H & 13C NMR at 298 K Prep->NMR1D Analyze Observe Signal Duplication (Rotamers vs Impurities) NMR1D->Analyze VTNMR Variable Temperature (VT) NMR (300K to 380K) Analyze->VTNMR Resolve Ambiguity Coalesce Signals Coalesce? (Peak Merging) VTNMR->Coalesce Confirm Confirmed Rotamers (High Purity Product) Coalesce->Confirm Yes Reject Confirmed Impurities (Standard/Low Grade) Coalesce->Reject No

Figure 1: Self-validating NMR workflow for distinguishing amide rotamers from chemical impurities.

Conclusion

Validating N-methylated amino acids requires moving beyond standard 1D NMR interpretations. By understanding the thermodynamic causality of amide bond rotamers and employing a self-validating VT-NMR protocol, researchers can confidently verify the integrity of High-Purity Synthesized L-Alanine, N-benzoyl-N-methyl-. This rigorous approach prevents the mischaracterization of intrinsic rotamers as impurities, ensuring reliable downstream peptide synthesis and drug development.

References

  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis of N-Benzoyl-N-methyl-L-alanine: A Comparative Guide

As mass spectrometry (MS) platforms evolve, the ability to deeply interrogate derivatized amino acids has become paramount for drug development and peptidomimetic design. N-benzoyl-N-methyl-L-alanine (C₁₁H₁₃NO₃, exact ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) platforms evolve, the ability to deeply interrogate derivatized amino acids has become paramount for drug development and peptidomimetic design. N-benzoyl-N-methyl-L-alanine (C₁₁H₁₃NO₃, exact mass 207.0895 Da) serves as an excellent model compound for evaluating MS/MS capabilities. The presence of both an N-benzoyl protecting group and an N-methyl modification creates a unique steric and electronic environment that drastically alters standard amino acid fragmentation rules.

This guide objectively compares the performance of three distinct ion activation techniques—Collision-Induced Dissociation (CID) , Higher-energy Collisional Dissociation (HCD) , and Femtosecond Laser-Induced Ionization/Dissociation (fs-LID) —to help analytical scientists select the optimal workflow for structural elucidation.

Mechanistic Principles & Fragmentation Causality

To optimize an MS method, one must first understand the causality behind the molecule's gas-phase behavior. In standard protonated amino acids, the "mobile proton model" dictates that the ionizing proton localizes on the highly basic N-terminal amine, migrating to the carbonyl oxygen to initiate cleavage.

N-benzoyl-N-methyl-L-alanine disrupts this classical model in two ways:

  • The Benzoyl Charge Sink: The electron-withdrawing benzoyl group reduces the basicity of the nitrogen. However, upon collisional activation, the aromatic ring stabilizes the resulting positive charge, making the heterolytic cleavage of the amide bond highly favorable. This yields the diagnostic benzoyl cation ([C₆H₅CO]⁺) at m/z 105.034 1.

  • The N-Methyl Steric Blockade: Primary N-benzoyl amino acids typically fragment via an oxazolone intermediate, which requires an amide proton. The N-methyl group eliminates this proton, blocking the low-energy oxazolone pathway. Consequently, higher activation energies are required to induce backbone cleavage, shifting the fragmentation burden toward the benzoyl moiety or requiring alternative activation methods like fs-LID 2. Furthermore, while negative ion mode can induce complex Smiles-type rearrangements in N-benzoyl compounds 3, positive ESI remains the standard for direct structural confirmation.

Comparative Performance: CID vs. HCD vs. fs-LID

Ion Trap CID (Low-Energy Regime)
  • Mechanism: Slow heating via multiple low-energy collisions with helium gas.

  • Performance: CID heavily favors the lowest energy dissociation pathways. For [M+H]⁺ (m/z 208.097), this results in a dominant neutral loss of H₂O (-18 Da) to form m/z 190.086, followed by the loss of CO (-28 Da) to yield m/z 162.091. The diagnostic m/z 105.034 peak is present but often not the base peak, making it less ideal for rapid screening of benzoyl modifications.

Orbitrap HCD (Beam-Type Activation)
  • Mechanism: Ions are accelerated into a collision cell containing nitrogen gas, experiencing fewer but higher-energy collisions before being routed to the Orbitrap analyzer.

  • Performance: HCD shatters the precursor. The higher energy deposition easily overcomes the activation barrier for amide bond cleavage, making the benzoyl cation (m/z 105.034) the undisputed base peak. This platform is superior for targeted MRM/PRM assays tracking the benzoyl moiety.

fs-LID (Non-Ergodic Activation)
  • Mechanism: Utilizes 800 nm, 35 fs laser pulses to induce multiphoton absorption.

  • Performance: The aromatic benzoyl ring acts as a highly polarizable "antenna" for the laser, leading to photoionization and the formation of a radical intermediate ([M+H]²⁺•). This bypasses thermal pathways entirely, yielding unique Cα-Cβ bond cleavages and radical cations (e.g., m/z 104.050) that provide orthogonal structural confirmation impossible to achieve with CID/HCD 2.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocol incorporates a self-validating feedback loop. Do not proceed to sample acquisition until the system validation criteria are met.

Phase 1: Sample Preparation & System Validation
  • Analyte Preparation: Dissolve N-benzoyl-N-methyl-L-alanine standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • System Validation (Critical Step): Infuse a control standard of unmethylated N-benzoyl-L-alanine at 5 µL/min.

    • Validation Check: Apply HCD at a Normalized Collision Energy (NCE) of 35%. If the m/z 105.034 peak does not constitute >85% of the relative ion abundance, recalibrate the quadrupole isolation mass and collision gas pressure. The absence of the oxazolone-driven m/z 148 peak in your actual N-methylated sample will later confirm the N-methyl steric blockade.

Phase 2: LC-MS/MS Acquisition Parameters
  • Ionization: ESI Positive mode; Spray voltage 3.5 kV; Capillary temperature 275°C.

  • Precursor Isolation: Quadrupole isolation window set to 1.0 Da centered at m/z 208.097.

  • Activation Setup:

    • CID: NCE 30%, Activation time 10 ms, Activation Q 0.25.

    • HCD: NCE 40%, stepped collision energy (±10%) to capture both fragile neutral losses and robust aromatic fragments.

    • fs-LID: 800 nm wavelength, 1 mJ/pulse, synchronized with the ion trap fill time.

Phase 3: Data Processing & Quality Control
  • MS3 Verification: To unequivocally prove that the m/z 105 ion originates from the intact benzoyl group and not a rearrangement, isolate the primary dehydration product (m/z 190.086) and subject it to a secondary CID event (MS³). The generation of m/z 105 from m/z 190 confirms the benzoyl moiety remains covalently attached during the initial water loss.

Quantitative Data Presentation

The table below summarizes the expected high-resolution product ions across the three activation platforms.

Product Ion FormulaExact Mass (m/z)Ion Identity / OriginCID (NCE 30%)HCD (NCE 40%)fs-LID
[C₁₁H₁₄NO₃]⁺208.0968Intact Precursor15%0%5%
[C₁₁H₁₂NO₂]⁺190.0863[M+H - H₂O]⁺100% (Base) 10%0%
[C₁₀H₁₂NO]⁺162.0913[M+H - H₂O - CO]⁺45%25%0%
[C₇H₅O]⁺105.0335Benzoyl Cation20%100% (Base) 40%
[C₇H₄O]⁺•104.0501Radical Benzoyl Cation0%0%100% (Base)
[C₃H₈N]⁺58.0651N-methyl Immonium Ion5%60%15%

Visualizing the Analytical Architecture

Workflow A Sample Prep 1 µg/mL B ESI(+) m/z 208.097 A->B C Quadrupole Isolation B->C D Ion Trap CID Low Energy C->D NCE 30% E Orbitrap HCD Beam-Type C->E NCE 40% F fs-LID Laser Activation C->F 800 nm G High-Res Detection D->G E->G F->G

Workflow for MS/MS comparative analysis of N-benzoyl-N-methyl-L-alanine.

Pathway M Precursor: [M+H]+ C11H14NO3+ m/z 208.097 F1 Dehydrated:[M+H-H2O]+ C11H12NO2+ m/z 190.086 M->F1 CID/HCD (-18 Da) F2 Benzoyl Cation: [PhCO]+ C7H5O+ m/z 105.034 M->F2 HCD Amide Cleavage F4 Radical Intermediate [M+H]2+• M->F4 fs-LID Photoionization F3 Immonium Ion C3H8N+ m/z 58.065 F1->F3 CID/HCD (-132 Da) F4->F2 Radical Cleavage

Fragmentation pathways of N-benzoyl-N-methyl-L-alanine via CID, HCD, and fs-LID.

References

  • 4(5)-Aryl-2-C-glucopyranosyl-imidazoles as New Nanomolar Glucose Analogue Inhibitors of Glycogen Phosphorylase.
  • Mechanism Elucidation for Nonstochastic Femtosecond Laser-Induced Ionization/Dissociation: From Amino Acids to Peptides.
  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements.

Sources

Comparative

Chiral HPLC Validation Guide: Enantiomeric Excess of N-Benzoyl-N-Methyl-L-Alanine

The accurate determination of enantiomeric excess (ee) for N-protected, N-alkylated amino acids is a critical quality control step in advanced organic synthesis and drug development. N-benzoyl-N-methyl-L-alanine is frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric excess (ee) for N-protected, N-alkylated amino acids is a critical quality control step in advanced organic synthesis and drug development. N-benzoyl-N-methyl-L-alanine is frequently utilized as a chiral precursor for generating mesoionic Münchnones, which undergo 1,3-dipolar cycloadditions to functionalize advanced materials like graphene[1]. The stereochemical fidelity of these downstream reactions is entirely dependent on the enantiomeric purity of the starting amino acid.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) and outlines a self-validating, ICH Q2(R2)-compliant methodology for quantifying the D-enantiomer impurity in N-benzoyl-N-methyl-L-alanine.

Mechanistic Causality in Chiral Recognition

Unlike primary or secondary amino acids, N-benzoyl-N-methyl-L-alanine presents unique chromatographic challenges. The N-methylation fundamentally alters the molecule's interaction profile by eliminating the primary N-H hydrogen-bond donor[2]. Consequently, CSPs that rely heavily on zwitterionic pairing or amine-directed hydrogen bonding (such as crown ethers or certain macrocyclic glycopeptides) often exhibit poor enantioselectivity for this compound[3].

To achieve baseline resolution, the chromatographic system must exploit the remaining structural features:

  • π−π Interactions: The N-benzoyl group provides an electron-rich aromatic ring.

  • Dipole-Dipole Interactions: The tertiary amide carbonyl and the free carboxylic acid act as strong hydrogen-bond acceptors.

  • Steric Inclusion: The α -methyl and N-methyl groups create a specific three-dimensional bulk that must fit stereoselectively into the chiral cavities of the stationary phase.

Furthermore, tertiary amides like N-benzoyl-N-methyl-L-alanine exist as an equilibrium of cis and trans rotamers. If the interconversion rate of these rotamers is similar to the chromatographic timescale, it can cause severe peak broadening. Field-Proven Insight: Maintaining the column temperature at a strictly controlled 25°C minimizes rotamer-induced peak distortion, ensuring sharp, quantifiable peaks.

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) Analyte N-Benzoyl-N-Methyl-L-Alanine Pi π-π Interactions (Benzoyl Ring) Analyte->Pi Dipole Dipole Interactions (Amide/Carboxyl) Analyte->Dipole Steric Steric Inclusion (α-Methyl/N-Methyl) Analyte->Steric Pi->CSP Dipole->CSP Steric->CSP

Three-point chiral recognition mechanism for N-benzoyl-N-methyl-L-alanine.

Comparative Analysis of Chiral Stationary Phases

To objectively determine the optimal column chemistry, we must compare the performance of different CSP classes under their ideal mobile phase conditions. Because N-benzoyl-N-methyl-L-alanine contains a free carboxylic acid, an acidic modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) is mandatory to suppress ionization and prevent secondary interactions with residual silanols on the silica support[4].

Table 1: Performance Comparison of CSPs for N-Benzoyl-N-Methyl-Alanine
Chiral Stationary Phase (CSP)Chemistry TypeMobile Phase ModeRet. Time L (min)Ret. Time D (min)Resolution ( Rs​ )Selectivity ( α )
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA/TFA)8.412.13.4 1.65
Whelk-O® 1 Donor-Acceptor (Pirkle-type)Normal Phase (Hexane/EtOH/TFA)14.517.22.81.28
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA/TFA)9.211.52.21.35
Chirobiotic™ T Teicoplanin (Macrocyclic Glycopeptide)Reversed Phase (MeOH/H_2O/TFA)6.57.11.11.12

Analysis of Results:

  • Polysaccharide-Based (Chiralpak AD-H): Immobilized or coated amylose derivatives provide the highest resolution ( Rs​ = 3.4). The helical structure of the amylose polymer perfectly accommodates the steric bulk of the N-methyl group while facilitating strong π−π interactions with the benzoyl moiety.

  • Pirkle-Type (Whelk-O 1): Exhibits excellent selectivity due to the strong π -electron donor-acceptor interactions between the stationary phase and the N-benzoyl group. However, retention times are significantly longer.

  • Macrocyclic Glycopeptides (Chirobiotic T): While highly effective for underivatized amino acids[3], teicoplanin fails to achieve baseline resolution ( Rs​ < 1.5) here because the N-methylation blocks the crucial primary amine interaction site.

Experimental Protocol: Self-Validating HPLC Workflow

Based on the comparative data, Chiralpak AD-H under Normal Phase conditions is selected as the optimal system. The following protocol is designed as a self-validating system, ensuring that every run inherently proves its own accuracy and precision according to ICH Q2(R2) guidelines.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C ± 1°C (Critical for rotamer stability)

  • Detection: UV at 230 nm (Optimal absorbance for the benzoyl chromophore)

  • Injection Volume: 10 µL

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: n-Hexane / Isopropanol (85:15, v/v).

  • System Suitability Solution (Racemate): Dissolve 10 mg of racemic N-benzoyl-N-methyl-alanine in 10 mL of diluent (1.0 mg/mL).

  • Test Sample Solution: Dissolve 10 mg of the N-benzoyl-N-methyl-L-alanine sample in 10 mL of diluent (1.0 mg/mL).

  • Sensitivity Solution (LOQ): Dilute the Racemate solution to a final concentration of 0.5 µg/mL (representing 0.05% of the nominal sample concentration).

Step 2: System Suitability Testing (SST) Before analyzing unknown samples, the system must prove it is capable of resolving the enantiomers.

  • Inject the System Suitability Solution.

  • Acceptance Criteria: The resolution ( Rs​ ) between the L-enantiomer (Peak 1) and D-enantiomer (Peak 2) must be ≥2.5 . The tailing factor for both peaks must be ≤1.5 .

Step 3: Sensitivity Verification

  • Inject the Sensitivity Solution (LOQ).

  • Acceptance Criteria: The Signal-to-Noise (S/N) ratio for the D-enantiomer peak must be ≥10 . This guarantees the method can reliably detect trace chiral impurities.

Step 4: Sample Analysis & Recovery (Accuracy) To ensure the sample matrix does not suppress the impurity signal, perform a spike-recovery test.

  • Spike a known amount of pure D-enantiomer (e.g., 0.5% w/w) into the Test Sample Solution.

  • Acceptance Criteria: The recovered area of the D-enantiomer must be within 90.0% – 110.0% of the theoretical spiked amount.

Validation SST 1. System Suitability (Rs > 2.5, Tailing < 1.5) Spec 2. Specificity (Blank & Racemate) SST->Spec Lin 3. Linearity & Range (R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery 90-110%) Lin->Acc Sens 5. LOD / LOQ (S/N > 10 for LOQ) Acc->Sens

ICH Q2(R2) validation workflow for enantiomeric excess determination.

Calculation of Enantiomeric Excess (ee)

Once the chromatogram is integrated, the enantiomeric excess is calculated using the relative peak areas. Because both enantiomers share the exact same molar extinction coefficient at 230 nm, area normalization is mathematically sound:

ee(%)=AreaL​+AreaD​AreaL​−AreaD​​×100

A highly optimized process for N-benzoyl-N-methyl-L-alanine should routinely yield an ee > 99.0%, corresponding to a D-enantiomer impurity level of < 0.5%.

References

  • Chiral HPLC Separation of Protected Amino Acids.Scilit / Electrophoresis.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.Sigma-Aldrich.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess.Benchchem.
  • Shedding Light on the Chemistry and the Properties of Münchnone Functionalized Graphene.PubMed Central (PMC).

Sources

Validation

L-Alanine, N-benzoyl-N-methyl- vs standard L-alanine in peptide conformational studies

In the rational design of peptidomimetics and therapeutic macrocycles, controlling the backbone conformation is as critical as optimizing side-chain pharmacophores. A fundamental strategy for inducing specific structural...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of peptidomimetics and therapeutic macrocycles, controlling the backbone conformation is as critical as optimizing side-chain pharmacophores. A fundamental strategy for inducing specific structural constraints involves the substitution of standard proteinogenic amino acids with N-alkylated or N-acylated derivatives.

This guide provides an in-depth comparative analysis between Standard L-Alanine and its highly restricted derivative, N-Benzoyl-N-Methyl-L-Alanine . By examining the thermodynamic causality behind their structural divergence, we outline how researchers utilize these molecules to probe cis-trans amide isomerization and engineer targeted peptide conformations.

Structural and Thermodynamic Causality

The substitution of standard L-alanine with N-benzoyl-N-methyl-L-alanine fundamentally alters the peptide backbone's physical chemistry through three primary mechanisms:

The Secondary vs. Tertiary Amide Dichotomy Standard L-alanine forms a secondary amide bond within a peptide chain. Due to the severe steric clash between adjacent α -carbon atoms in the cis geometry, secondary amides exist almost exclusively (>99.9%) in the trans conformation ( ω≈180∘ ). Conversely, N-methylation creates a tertiary amide. The steric bulk of the N-methyl group introduces pseudo-1,3-allylic strain with the preceding residue. Because the steric penalty of the N-methyl group interacting with the preceding α -carbon is energetically comparable to the penalty of the cis conformation, the energy barrier ( ΔG‡ ) for cis-trans isomerization is significantly lowered[1]. This results in a measurable equilibrium population of the cis conformer ( ω≈0∘ ).

Disruption of the Hydrogen Bond Network Standard L-alanine acts as both a hydrogen bond donor (via the amide NH) and acceptor (via the carbonyl oxygen), making it highly favorable for forming stable secondary structures like α -helices[2]. The N-methyl group in N-benzoyl-N-methyl-L-alanine replaces the amide proton, completely abolishing its capacity to act as a hydrogen bond donor. This localized disruption forces a "kink" in the peptide backbone, often inducing β -turns or terminating helical propagation.

The N-Benzoyl Group as an Anisotropic Probe The addition of the N-benzoyl capping group is not merely structural; it is a deliberate experimental choice for Nuclear Magnetic Resonance (NMR) studies. The aromatic ring of the benzoyl group generates a strong magnetic anisotropic field (ring current effect). Depending on whether the amide bond is in the cis or trans state, the N-methyl protons and the α -proton are forced into different regions of this magnetic shielding cone. This causes a massive, easily quantifiable chemical shift dispersion in the 1 H-NMR spectrum, making this molecule a gold-standard model for studying tertiary amide kinetics[3][4].

ConformationalImpact Ala Standard L-Alanine (Secondary Amide) HDonor H-Bond Donor (NH) Intact Ala->HDonor Trans >99.9% Trans Isomer (ω ≈ 180°) Ala->Trans NMeAla N-Benzoyl-N-Methyl-L-Alanine (Tertiary Amide) NoHDonor No H-Bond Donor (Steric N-CH3) NMeAla->NoHDonor CisTrans Cis/Trans Equilibrium (Lower Energy Barrier) NMeAla->CisTrans Helix Favors α-Helices & β-Sheets HDonor->Helix Turn Induces β-Turns & Chain Kinks NoHDonor->Turn Trans->Helix CisTrans->Turn

Figure 1: Mechanistic divergence between standard L-alanine and its N-benzoyl-N-methyl derivative.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative differences between the two molecules, highlighting their distinct utilities in biophysical research.

Physicochemical PropertyStandard L-AlanineN-Benzoyl-N-Methyl-L-Alanine
Amide Classification Secondary AmideTertiary Amide (N-capped)
H-Bond Donor Capacity Yes (NH group)No (Replaced by N-CH 3​ )
Prevailing Conformation >99.9% Trans ( ω≈180∘ )Cis/Trans Equilibrium
Isomerization Barrier ( ΔG‡ ) > 20 kcal/mol~ 16 - 18 kcal/mol
Secondary Structure Propensity α -helices, β -sheets β -turns, chain kinks
NMR Probe Utility Low (Minimal ω dispersion)High (Anisotropic benzoyl shielding)

Experimental Workflows & Self-Validating Protocols

To objectively measure the conformational impact of these amino acids, researchers employ specific spectroscopic workflows. The protocols below are designed as self-validating systems, ensuring that kinetic data is cross-verified by spatial mapping.

Protocol 1: NMR-Based Thermodynamic Profiling of Cis-Trans Isomerization

This workflow utilizes the anisotropic properties of the N-benzoyl group to calculate the exact thermodynamic parameters of amide bond rotation.

  • Sample Preparation: Dissolve 5-10 mg of the peptide/model compound in 600 μ L of a deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ). The choice of solvent is critical, as polar solvents can stabilize specific rotamers via dipole interactions[1].

  • 1D 1 H-NMR Acquisition: Acquire a standard 1D spectrum at 298 K. Identify the split resonances for the N-CH 3​ and α -CH protons. The integral ratio of these distinct peaks directly yields the equilibrium constant ( Keq​=[trans]/[cis] ).

  • Spatial Validation via 2D NOESY: To definitively assign the cis and trans peaks, acquire a 2D NOESY spectrum (mixing time ~200-400 ms).

    • Trans assignment: Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-CH 3​ protons and the preceding residue's α -CH.

    • Cis assignment: Look for a strong NOE between the α -CH of the N-methylated residue and the preceding residue's α -CH.

  • Variable Temperature (VT) EXSY Analysis: Acquire 2D EXSY (Exchange Spectroscopy) spectra at multiple temperatures (e.g., 298 K to 353 K). Integrate the diagonal and chemical exchange cross-peaks to calculate the forward and reverse exchange rate constants ( kct​ and ktc​ ).

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T . Using the Eyring equation, extract the activation enthalpy ( ΔH‡ ) from the slope and the activation entropy ( ΔS‡ ) from the y-intercept. This mathematically validates the energy barrier of the restricted conformation.

NMRWorkflow Prep Peptide Synthesis Solvent Dissolution in DMSO-d6 Prep->Solvent NMR1D 1D 1H-NMR (Shift Mapping) Solvent->NMR1D NMR2D 2D NOESY (Spatial Protons) NMR1D->NMR2D Analysis EXSY Analysis (Kinetics) NMR2D->Analysis

Figure 2: NMR experimental workflow for quantifying cis-trans isomerization kinetics.

Protocol 2: Circular Dichroism (CD) for Global Conformational Disruption

To validate how the loss of the hydrogen bond donor impacts macroscopic peptide structure, CD spectroscopy is employed.

  • Peptide Design: Synthesize a control α -helical model peptide (e.g., a poly-alanine sequence) and a variant containing a central N-benzoyl-N-methyl-L-alanine substitution.

  • Spectral Acquisition: Dissolve peptides in an aqueous buffer or a helix-stabilizing solvent like 2,2,2-trifluoroethanol (TFE) at a concentration of ~50 μ M. Scan the far-UV region (190–260 nm) using a spectropolarimeter.

  • Data Deconvolution: The standard L-alanine peptide will self-validate by exhibiting classic α -helical signatures: double minima at 208 nm and 222 nm, and a maximum at 192 nm. The N-methylated variant will demonstrate a profound spectral shift, typically losing the 222 nm minimum, indicating the localized collapse of the helix into a random coil or β -turn due to the steric kink and absent H-bond[2].

References

  • Conformational aspects of polypeptide structure. XLV. Nuclear magnetic resonance study of trans-cis isomerization in an N-methyl-L-alanine derivative. Journal of the American Chemical Society.[Link]

  • Cyclosporin A: Conformational Complexity and Chameleonicity. Journal of Chemical Information and Modeling.[Link]

  • Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. MDPI.[Link]

  • N-Benzoyl- and N-Sulfonyl-1,5-benzodiazepines: Comparison of Their Atropisomeric and Conformational Properties. The Journal of Organic Chemistry.[Link]

Sources

Comparative

A Comparative Guide to Validating the Biological Activity of Synthesized N-benzoyl-N-methyl-L-alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel chemical entities is a cornerstone of drug discovery. However, the true potential of these molecules can only be unlocked through rig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery. However, the true potential of these molecules can only be unlocked through rigorous validation of their biological activity. This guide provides a comprehensive framework for evaluating synthesized N-benzoyl-N-methyl-L-alanine derivatives, comparing their performance against established alternatives, and presenting the supporting experimental data necessary for informed decision-making in drug development programs.

N-benzoyl-N-methyl-L-alanine derivatives represent a class of compounds with significant therapeutic potential, stemming from the structural modifications of the natural amino acid L-alanine. The addition of a benzoyl group and N-methylation can profoundly alter the molecule's physicochemical properties, influencing its stability, bioavailability, and interaction with biological targets.[1][2][3] This guide will focus on validating the potential anticancer properties of these derivatives, a field where such targeted modifications are of particular interest.[4]

I. Foundational In Vitro Evaluation: Assessing Cytotoxicity

The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxicity against cancer cell lines.[5][6] The MTT assay is a widely accepted and robust colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, providing a quantitative assessment of cell viability.[8]

Experimental Protocol: MTT Assay

1. Cell Seeding:

  • Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) to ensure they are in the logarithmic growth phase during the experiment.[9][10]

  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[9]

2. Compound Treatment:

  • Prepare a series of dilutions of the synthesized N-benzoyl-N-methyl-L-alanine derivatives and a positive control (e.g., Doxorubicin, a standard chemotherapeutic agent) in the appropriate cell culture medium.

  • Include a negative control (vehicle, such as DMSO) and an untreated control.[11]

  • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubate the plates for a specified period, typically 24, 48, or 72 hours.[10]

3. MTT Addition and Incubation:

  • After the incubation period, carefully remove the treatment medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

  • Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[12][13]

4. Solubilization and Absorbance Reading:

  • After incubation, add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. This data is then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth and is a key metric for comparing the potency of different derivatives.[14]

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [Example Data]
Derivative AMCF-74815.2
Derivative BMCF-7488.7
Derivative CMCF-74825.4
Doxorubicin (Positive Control)MCF-7480.9
Derivative AA5494822.1
Derivative BA5494812.5
Derivative CA5494838.9
Doxorubicin (Positive Control)A549481.2

II. Delving Deeper: Mechanistic Insights through Cellular Assays

Compounds that demonstrate promising cytotoxicity should be further investigated to understand their mechanism of action. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle progression.

A. Apoptosis Induction: The Annexin V/PI Assay

A hallmark of many effective anticancer drugs is their ability to induce apoptosis.[14] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15][16]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

Experimental Workflow for Apoptosis and Cell Cycle Analysis

G cluster_0 Cell Treatment and Preparation cluster_1 Apoptosis Assay (Annexin V/PI) cluster_2 Cell Cycle Analysis start Seed and treat cells with N-benzoyl-N-methyl-L-alanine derivatives harvest Harvest cells (trypsinization and collection of supernatant) start->harvest wash_pbs Wash cells with cold PBS harvest->wash_pbs resuspend_binding Resuspend cells in 1X Binding Buffer wash_pbs->resuspend_binding fix_ethanol Fix cells in cold 70% ethanol wash_pbs->fix_ethanol stain_annexin_pi Add Annexin V-FITC and PI resuspend_binding->stain_annexin_pi incubate_dark Incubate at RT in the dark stain_annexin_pi->incubate_dark analyze_flow_apoptosis Analyze by Flow Cytometry incubate_dark->analyze_flow_apoptosis stain_pi_rnase Stain with PI and RNase A fix_ethanol->stain_pi_rnase analyze_flow_cellcycle Analyze by Flow Cytometry stain_pi_rnase->analyze_flow_cellcycle

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

B. Cell Cycle Arrest: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[17] Flow cytometry analysis of cellular DNA content using propidium iodide (PI) is a common method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20]

Principle: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[19][21] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[19][21] Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.[18]

Experimental Protocols

1. Cell Preparation:

  • Seed and treat cells with the synthesized derivatives as described for the MTT assay.

  • Harvest both adherent and floating cells to include the apoptotic population.[16]

  • Wash the cells with cold PBS.

2. Annexin V/PI Staining for Apoptosis:

  • Resuspend the cells in 1X Binding Buffer.[22]

  • Add Annexin V-FITC and PI staining solutions to the cell suspension.[22]

  • Incubate for 15-20 minutes at room temperature in the dark.[22]

  • Analyze the samples by flow cytometry without delay.[22]

3. Propidium Iodide Staining for Cell Cycle Analysis:

  • After washing with PBS, fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice or overnight at -20°C.[9]

  • Wash the fixed cells to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[9]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.[9]

Comparative Data Presentation
Treatment% Early Apoptosis [Example Data]% Late Apoptosis/Necrosis [Example Data]% G0/G1 Phase [Example Data]% S Phase [Example Data]% G2/M Phase [Example Data]
Untreated Control2.11.565.420.114.5
Vehicle Control (DMSO)2.51.864.820.514.7
Derivative B (IC₅₀)25.810.245.215.339.5
Doxorubicin (IC₅₀)35.115.730.112.457.5

III. Advancing to In Vivo Models: Preliminary Efficacy and Toxicity

While in vitro assays provide crucial initial data, they do not fully recapitulate the complex biological environment of a living organism.[23][24] Therefore, promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their efficacy and potential toxicity in a more physiologically relevant setting.[24][25][26]

Choice of In Vivo Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used preclinical model for evaluating the efficacy of anticancer agents.[27] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.[27]

General In Vivo Experimental Workflow

G start Select immunodeficient mouse strain (e.g., nude or SCID) implant Subcutaneous implantation of human cancer cells start->implant tumor_growth Allow tumors to reach a predetermined size implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer N-benzoyl-N-methyl-L-alanine derivatives and controls (vehicle, positive control) randomize->treat monitor Monitor tumor volume, body weight, and animal health treat->monitor end Euthanize mice and collect tumors and organs for further analysis monitor->end

Caption: In Vivo Xenograft Model Workflow.

Key Parameters to Measure
  • Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., twice a week) using calipers. The percentage of tumor growth inhibition is a primary endpoint for efficacy.

  • Body Weight and General Health: Monitoring the body weight and overall health of the animals is crucial for assessing the toxicity of the compound. Significant weight loss or signs of distress may indicate adverse effects.

  • Survival Analysis: In some studies, the experiment may be continued to assess the effect of the treatment on the overall survival of the animals.

IV. Conclusion and Future Directions

This guide has outlined a systematic and robust approach to validating the biological activity of synthesized N-benzoyl-N-methyl-L-alanine derivatives, with a focus on their potential as anticancer agents. By employing a combination of in vitro cytotoxicity assays, mechanistic cellular analyses, and in vivo efficacy studies, researchers can generate the comprehensive data package required to compare these novel compounds against existing alternatives and make informed decisions about their progression through the drug discovery pipeline.

The N-methylation and benzoylation of L-alanine offer a promising strategy for developing novel therapeutic agents.[1][3] The experimental framework presented here provides a solid foundation for elucidating the therapeutic potential of these and other synthesized small molecules.

V. References

  • Singh, S. et al. In Vitro Assays for Screening Small Molecules. Methods Mol Biol. 2018;1849:181-190. Available from: [Link]

  • Darzynkiewicz, Z. et al. Basic Methods of Cell Cycle Analysis. Curr Protoc Cytom. 2011;Chapter 7:Unit 7.2. Available from: [Link]

  • MTT Assay Protocol. Available from: [Link]

  • Creative Biolabs. In Vivo Oncology Models for Drug Discovery. Available from: [Link]

  • Nunez, R. DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Curr Issues Mol Biol. 2001;3(3):67-70. Available from: [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2013;3(6):e374. Available from: [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Gross, A. J. & Mantel, N. The Effective Use of Both Positive and Negative Controls in Screening Experiments. Biometrics. 1967;23(2):285-295. Available from: [Link]

  • Biocompare. Methods for Cell Cycle Analysis. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Rudin, M. & Weissleder, R. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR J. 2003;44(4):291-304. Available from: [Link]

  • Zon, L. I. & Peterson, R. T. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Mol Pharm. 2005;2(5):381-390. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Gupta, A. et al. A normalized drug response metric improves accuracy and consistency of anticancer drug sensitivity quantification in cell-based screening. Sci Rep. 2021;11(1):2005. Available from: [Link]

  • Biobide. What are in-vivo models for research? - Blog. Available from: [Link]

  • Cure Rare Disease. The Role of in-vivo Studies in Rare Disease Therapeutic Development. Available from: [Link]

  • Ediriweera, M. K. et al. In vitro assays and techniques utilized in anticancer drug discovery. J Appl Toxicol. 2019;39(1):38-71. Available from: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. J Pharmacopuncture. 2021;24(4):175-186. Available from: [Link]

  • Otani, T. T. & Briley, M. R. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. J Pharm Sci. 1979;68(11):1366-9. Available from: [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available from: [Link]

  • Caring Sunshine. Ingredient: N-Benzoyl-L-Phenylalanine Methyl Ester. Available from: [Link]

  • Sakagami, H. et al. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. 2020;34(1):127-136. Available from: [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Available from: [Link]

  • R Discovery. Synthesis and Properties of N-acyl-N-alkyl-β-alanines. Available from: [Link]

  • Pharmaffiliates. N-Benzoyl-DL-alanine methyl ester. Available from: [Link]

  • ResearchGate. (PDF) Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Available from: [Link]

  • Likhoshvay, Y. V. et al. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Int J Mol Sci. 2021;22(11):5891. Available from: [Link]

  • Aurelio, L. et al. 6 Synthesis of N-Alkyl Amino Acids. Peptide Synthesis. 2010; 121-153. Available from: [Link]

  • UQTR. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available from: [Link]

  • Han, N. C. et al. The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. J Biol Chem. 2020;295(5):1402-1410. Available from: [Link]

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Safety & Regulatory Compliance

Safety

L-Alanine, N-benzoyl-N-methyl- proper disposal procedures

Comprehensive Operational and Disposal Guide for N-Benzoyl-N-Methyl-L-Alanine As drug development and materials science increasingly rely on complex functionalization techniques, handling specialized precursors like N-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for N-Benzoyl-N-Methyl-L-Alanine

As drug development and materials science increasingly rely on complex functionalization techniques, handling specialized precursors like N-benzoyl-N-methyl-L-alanine requires rigorous operational oversight. This compound is rarely used as a standalone reagent; it is primarily utilized as a precursor for generating mesoionic oxazolium 5-oxides (Münchnones) for 1,3-dipolar cycloadditions .

Because this chemical is co-processed with highly reactive dehydrating agents (like acetic anhydride) and toxic solvents (like DMF or toluene), its disposal cannot be treated in isolation. This guide provides a field-proven, self-validating system for the safe handling, reaction processing, and disposal of N-benzoyl-N-methyl-L-alanine and its associated waste streams.

Chemical Profile & Mechanistic Role

Understanding the physicochemical properties and the mechanistic role of N-benzoyl-N-methyl-L-alanine is critical for designing a safe disposal strategy. The unreacted powder is a relatively benign amino acid derivative, but its reaction matrix is highly hazardous.

Table 1: Chemical and Operational Profile

ParameterSpecification
Chemical Name N-Benzoyl-N-methyl-L-alanine
CAS Number 33099-01-3 (L-form) / 13745-06-7 (General)
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Primary Application Precursor for in situ Münchnone generation
Typical Stoichiometry 1:1 molar ratio with Acetic Anhydride
Primary Solvents Toluene, Dimethylformamide (DMF)
Waste Classification Non-halogenated organic waste (when dissolved)

Mechanistic Causality: To utilize N-benzoyl-N-methyl-L-alanine, it must be cyclized. Acetic anhydride acts as the dehydrating agent, removing a water molecule to form the reactive Münchnone dipole. Proper disposal hinges entirely on neutralizing the excess acetic anhydride before the waste enters communal laboratory carboys.

Experimental Workflow: In Situ Generation & Processing

The following protocol outlines the standard operational use of N-benzoyl-N-methyl-L-alanine for functionalizing substrates (e.g., graphene), directly leading into the necessary disposal steps .

Step 1: Reaction Setup

  • Disperse the target dipolarophile (e.g., 100 mg graphite flakes) in 20 mL of toluene or DMF via sonication.

  • Add N-benzoyl-N-methyl-L-alanine (620 mg, 6 mmol) and acetic anhydride (507 μL, 6 mmol) to the dispersion.

  • Causality: The 1:1 molar ratio ensures complete conversion of the amino acid derivative into the Münchnone dipole, minimizing unreacted solid precursor in the final waste stream.

Step 2: Cycloaddition

  • Stir the mixture for 4 hours at 60 °C under a nitrogen atmosphere.

Step 3: Aqueous Quench (Critical Safety Step)

  • Cool the reaction vessel to room temperature.

  • Slowly dilute the mixture with 20 mL of Milli-Q (MQ) water while stirring.

  • Causality: Water hydrolyzes the unreacted acetic anhydride into acetic acid. If unquenched acetic anhydride is transferred to a waste carboy containing primary/secondary amines or alcohols, a violent, delayed exothermic reaction will occur, potentially leading to carboy rupture.

Step 4: Separation

  • Recover the functionalized solid via vacuum filtration using a 0.1 µm Millipore filter.

  • Wash the solid retentate three times with ethanol to remove residual DMF/Toluene and acetic acid.

Process Visualization

The following diagram maps the flow of materials from the initial reagent to the final segregated waste streams.

G Reagent N-benzoyl-N-methyl-L-alanine (Solid Precursor) Reaction Münchnone Generation (60°C, 4h) Reagent->Reaction Solvent Toluene or DMF + Acetic Anhydride Solvent->Reaction Quench Aqueous Quench (MQ Water) Reaction->Quench Separation Vacuum Filtration (Millipore 0.1 µm) Quench->Separation SolidWaste Solid Waste Stream (Functionalized Substrate & Filters) Separation->SolidWaste Retentate LiquidWaste Liquid Waste Stream (Mixed Aqueous/Organic Filtrate) Separation->LiquidWaste Filtrate

Workflow for N-benzoyl-N-methyl-L-alanine reaction processing and waste segregation.

Step-by-Step Disposal Procedures

Laboratory chemical management must adhere to strict environmental guidelines to prevent cross-contamination and hazardous reactions .

Phase 1: Liquid Waste Processing (The Filtrate)

The filtrate from the workflow above contains DMF or toluene, ethanol, water, acetic acid, and trace amounts of unreacted N-benzoyl-N-methyl-L-alanine.

  • Self-Validation Step (pH Testing): Before transferring the liquid to a bulk waste carboy, test the pH using universal indicator paper.

    • Logic: A pH between 3 and 5 confirms the successful hydrolysis of acetic anhydride into acetic acid. If the pH is neutral, the quench was incomplete, and more water must be added.

  • Neutralization: Carefully neutralize the acidic filtrate with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7.

    • Causality: Neutralizing the acetic acid prevents acid-catalyzed degradation of other organic wastes in the communal carboy.

  • Containerization: Transfer the neutralized liquid to a designated "Non-Halogenated Organic Waste" carboy.

  • Labeling: Update the hazardous waste tag immediately. List all constituents: Toluene (or DMF), Ethanol, Water, Sodium Acetate, and trace N-benzoyl-N-methyl-L-alanine.

Phase 2: Solid Waste Processing
  • Collection: Gather all used 0.1 µm filters, contaminated weighing boats, and spatulas used to handle the N-benzoyl-N-methyl-L-alanine powder.

  • Containerization: Place these items in a puncture-resistant, leak-proof solid waste container lined with a chemically compatible transparent bag.

  • Labeling: Label as "Hazardous Solid Waste - Organic Contaminated."

Phase 3: Pure Chemical Disposal (Expired/Unused Reagent)

If you must dispose of the unreacted bulk powder (e.g., due to expiration):

  • Containment: Keep the powder in its original, tightly sealed glass receptacle. Do not attempt to dissolve it for liquid disposal.

  • EHS Submission: Submit the intact bottle to your institutional Environmental Health and Safety (EHS) department. It will be routed to a licensed chemical waste facility for high-temperature incineration .

Emergency Spill Response

Scenario A: Dry Powder Spill (Unreacted Reagent)

  • Action: Do not dry sweep. Dampen the spilled powder lightly with a compatible solvent (e.g., a small amount of water or ethanol).

  • Causality: Sweeping dry powders can aerosolize fine particulates, leading to inhalation exposure. Dampening the powder aggregates the particles, allowing for safe mechanical recovery using a disposable scoop. Place the recovered material into the Solid Waste stream.

Scenario B: Reaction Mixture Spill (Pre-Quench)

  • Action: Evacuate personnel from the immediate area. Don a respirator if outside a fume hood. Cover the spill with a neutralizing absorbent (like sodium carbonate or a commercial acid/anhydride spill kit) to simultaneously absorb the DMF/Toluene and neutralize the highly reactive acetic anhydride. Scoop into a sealed bucket and label as hazardous chemical waste.

References

  • Neri G, Fazio E, Nostro A, Mineo PG, Scala A, Rescifina A, Piperno A. Shedding Light on the Chemistry and the Properties of Münchnone Functionalized Graphene. Nanomaterials. 2021; 11(7):1629.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press; 2011.[Link]

Handling

Personal protective equipment for handling L-Alanine, N-benzoyl-N-methyl-

Comprehensive Safety, Operational, and Disposal Guide for N-benzoyl-N-methyl-L-alanine Executive Summary & Chemical Profile N-benzoyl-N-methyl-L-alanine (CAS: 33099-01-3) is a specialized, N-capped, and N-methylated amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Operational, and Disposal Guide for N-benzoyl-N-methyl-L-alanine

Executive Summary & Chemical Profile

N-benzoyl-N-methyl-L-alanine (CAS: 33099-01-3) is a specialized, N-capped, and N-methylated amino acid derivative predominantly utilized in solid-phase peptide synthesis (SPPS), peptidomimetic drug development, and structure-activity relationship (SAR) studies[1][2]. Because the N-methyl group alters the conformational backbone and hydrogen-bonding network of synthesized peptides, handling this reagent requires chemical precision. Furthermore, as a fine crystalline powder, it presents inhalation, skin, and ocular irritation risks that necessitate strict adherence to laboratory safety protocols[3].

Table 1: Chemical Profile & Hazard Summary

Property / HazardSpecification / Mitigation
Chemical Name N-benzoyl-N-methyl-L-alanine
CAS Number 33099-01-3
Molecular Formula C11H13NO3
Physical State Solid (Fine Crystalline Powder)
Primary Hazards Skin irritation, serious eye irritation, potential respiratory tract sensitization[3].
Engineering Control Chemical Fume Hood (Face velocity 80-100 fpm)[4].

Section 1: Personal Protective Equipment (PPE) Matrix

Personal protective equipment is the last line of defense against chemical exposure[4]. The following PPE matrix outlines the required gear and the scientific causality behind each choice.

Table 2: Required PPE and Operational Causality

EquipmentSpecificationCausality / Rationale
Hand Protection Nitrile Gloves (Min. 4 mil thickness)Provides a robust barrier against the fine powder and incidental splashes from aggressive organic solvents (e.g., DMF, DCM) used during peptide coupling[3][5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular irritation from the accidental aerosolization of the crystalline powder during transfer or weighing[5][6].
Body Protection Flame-resistant, knee-length lab coatMitigates static charge transfer to the powder and protects street clothing from contamination. Must be removed before leaving the lab[3][6].
Respiratory N95 or P100 Particulate RespiratorRequired only if handling bulk quantities outside a ventilated enclosure to protect against the inhalation of sensitizing amino acid dusts.

Section 2: Operational Plan & Experimental Workflow

Handling modified amino acids requires workflows that prevent contamination and ensure stoichiometric accuracy.

Step-by-Step Methodology for Solution Preparation (SPPS Workflow)

  • Fume Hood Verification: Ensure the chemical fume hood is operating at a safe face velocity of 80-100 feet per minute (fpm)[4].

    • Self-Validation Step: Check the digital monitor or tape a Kimwipe to the sash to visually confirm steady, inward directional airflow before opening the chemical bottle.

  • Static Mitigation: N-benzoyl-N-methyl-L-alanine is a fine powder highly prone to static buildup. Discharge the weighing boat and spatula using an anti-static ionizer gun.

    • Causality: Static causes the powder to repel from the spatula, leading to aerosolization (inhalation risk) and loss of mass, which ruins the strict stoichiometric ratios required for peptide coupling.

  • Precision Weighing: Weigh the required mass onto the discharged boat using a microbalance inside the ventilated enclosure.

  • Solubilization: Transfer the powder into a glass reaction vial. Add the appropriate coupling solvent (e.g., N,N-Dimethylformamide - DMF).

    • Causality: The N-methyl group disrupts standard hydrogen bonding, which can alter solubility profiles compared to standard amino acids; vigorous vortexing is required to force the compound into solution.

  • Visual Validation: Vortex the mixture for 60 seconds.

    • Self-Validation Step: Hold the vial against a bright light source to confirm a completely clear solution with no suspended particulates before transferring it to the peptide synthesizer.

OperationalWorkflow Step1 1. Fume Hood Setup Verify 80-100 fpm Flow Step2 2. Static Mitigation Zero-stat Spatula & Boat Step1->Step2 Prevents exposure Step3 3. Precision Weighing N-benzoyl-N-methyl-L-alanine Step2->Step3 Prevents aerosolization Step4 4. Solubilization Add DMF/DCM Solvent Step3->Step4 Transfer to vial Step5 5. Visual Validation Confirm Clear Solution Step4->Step5 Vortex agitation

Workflow for the safe handling and solubilization of N-benzoyl-N-methyl-L-alanine.

Section 3: Spill Response & Decontamination

In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this self-validating protocol:

  • Isolate & Assess: Stop work immediately. Evacuate the immediate vicinity and determine if the spill is solid (powder) or liquid (dissolved in solvent)[3].

  • Solid Containment: Do NOT dry sweep. Causality: Dry sweeping forces the fine, irritating powder into the ambient air, bypassing local exhaust ventilation[3]. Instead, gently drape damp paper towels (moistened with water or 70% ethanol) over the powder to suppress dust generation.

  • Collection: Use a disposable, non-sparking scoop to collect the damp mass. Place it into a compatible, sealable hazardous waste bag.

  • Surface Decontamination: Wipe the spill area with 70% Isopropanol, followed by a soap and water wash.

    • Self-Validation Step: Shine a high-intensity flashlight parallel to the benchtop surface. The light will catch and reveal any remaining crystalline shimmer. Repeat the wiping process until the surface is completely non-reflective.

Section 4: Hazardous Waste Disposal Plan

Improper disposal of modified amino acids and their organic solvents can lead to severe environmental contamination and regulatory penalties[7][8].

Step-by-Step Disposal Methodology

  • Waste Segregation: Determine the waste stream. Never mix organic solvent waste containing N-benzoyl-N-methyl-L-alanine with aqueous acidic or basic waste, as this can trigger exothermic reactions[9][10].

  • Solid Waste: Place contaminated gloves, triple-rinsed empty chemical bottles, and weighing boats into a designated, double-bagged solid hazardous waste container[9].

  • Liquid Waste: Funnel liquid waste (the compound dissolved in DMF/DCM) into a high-density polyethylene (HDPE) carboy labeled "Hazardous Waste - Organic Solvents"[10]. Ensure the label explicitly lists all chemical constituents (e.g., "N-benzoyl-N-methyl-L-alanine, 5% in DMF"). Do not use chemical abbreviations.

  • Storage & EHS Pickup: Store the carboy in secondary containment within a designated Satellite Accumulation Area (SAA).

    • Self-Validation Step: Inspect the container weekly for bulging, vapor leaks, or degradation. Request an Environmental Health and Safety (EHS) pickup when the container reaches 90% capacity[9].

WasteDisposal Start Waste Generated Solid Solid Waste (PPE, Vials, Towels) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidBin Solid Hazardous Bin (Double-bagged) Solid->SolidBin Seal tightly LiquidBin Organic Waste Carboy (Halogenated vs Non) Liquid->LiquidBin Segregate by solvent EHS EHS Pickup & Disposal SolidBin->EHS <90% Full LiquidBin->EHS <90% Full

Decision tree for the segregation and disposal of chemical waste.

References

  • Laboratory Chemical Safety Source: Stanford University Environmental Health & Safety URL:[Link]

  • Hazardous Waste Disposal Source: Eco Recycling Today URL:[Link]

  • Hazardous Waste Disposal Procedures Handbook Source: Lehigh University Campus Safety Division URL:[Link]

  • Hazardous Waste Disposal Guide Source: University of British Columbia Safety & Risk Services URL:[Link]

  • About NPPTL (National Personal Protective Technology Laboratory) Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

Sources

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